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  • Product: Bis(3-chloropropyl)amine hydrochloride
  • CAS: 1081534-21-5

Core Science & Biosynthesis

Exploratory

Toxicity profile of Bis(3-chloropropyl)amine as an alkylating agent

An In-Depth Technical Guide to the Toxicity Profile of Bis(3-chloropropyl)amine as an Alkylating Agent For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding Bis(3-chloropropyl)amine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicity Profile of Bis(3-chloropropyl)amine as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Bis(3-chloropropyl)amine

Bis(3-chloropropyl)amine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds.[1][2] Its chemical structure, characterized by two 3-chloropropyl groups attached to a central nitrogen atom, confers a high degree of reactivity towards cellular nucleophiles, most notably DNA.[1][2] While its primary application is in chemical synthesis and research, its structural similarity to well-known chemotherapeutic agents and chemical warfare agents necessitates a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the known and inferred toxicity of Bis(3-chloropropyl)amine, drawing upon the extensive knowledge of nitrogen mustards to elucidate its mechanism of action and potential biological consequences.

Core Principles of Toxicity: The Alkylating Mechanism

The toxicity of Bis(3-chloropropyl)amine is intrinsically linked to its function as an alkylating agent. The mechanism is initiated by an intramolecular cyclization reaction, where the nitrogen atom attacks the gamma-carbon of one of the chloropropyl chains, displacing the chloride ion to form a highly reactive aziridinium ion intermediate.[1][2] This electrophilic species is then susceptible to attack by nucleophiles.

This process can occur with both chloropropyl chains, allowing the molecule to form a monoadduct or, more critically, a cross-link between two nucleophilic sites.

Alkylation Mechanism cluster_activation Intramolecular Cyclization cluster_alkylation DNA Alkylation Bis(3-chloropropyl)amine Bis(3-chloropropyl)amine Aziridinium Ion Aziridinium Ion Bis(3-chloropropyl)amine->Aziridinium Ion -Cl- Monoadduct Monoadduct Aziridinium Ion->Monoadduct Alkylation DNA_Nucleophile Nucleophilic site on DNA (e.g., N7 of Guanine) DNA_Nucleophile->Monoadduct ICL Interstrand Cross-link Monoadduct->ICL Second Alkylation

Caption: Mechanism of DNA alkylation by Bis(3-chloropropyl)amine.

The primary target for alkylation is DNA, with the N7 position of guanine being a particularly favorable site.[2] Alkylation can also occur at other positions on guanine and adenine, as well as on the phosphate backbone.[2][3] The formation of interstrand cross-links (ICLs) is a particularly cytotoxic lesion, as it physically prevents the separation of DNA strands, thereby blocking DNA replication and transcription.[4]

Genotoxicity: The Impact on Genetic Integrity

The direct interaction of Bis(3-chloropropyl)amine with DNA is the basis of its genotoxicity. The formation of DNA adducts and ICLs constitutes significant DNA damage, which, if not repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.[5]

Experimental Protocol: Comet Assay for DNA Damage Assessment

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Methodology:

  • Cell Treatment: Expose target cells (e.g., human lymphocytes or a relevant cell line) to varying concentrations of Bis(3-chloropropyl)amine for a defined period.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a detergent solution to remove membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Incubate the slides in an alkaline solution to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA, containing strand breaks, will migrate away from the nucleoid, forming a "comet tail."

  • Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Causality: The alkaline conditions of the assay denature the DNA. During electrophoresis, the negatively charged DNA migrates towards the anode. Fragmented DNA moves more readily through the agarose matrix, resulting in the characteristic comet shape. The extent of tail formation directly reflects the level of DNA damage induced by the alkylating agent.

Cytotoxicity: From DNA Damage to Cell Death

The genotoxic stress induced by Bis(3-chloropropyl)amine triggers a complex cellular response known as the DNA Damage Response (DDR).[4] The presence of DNA adducts and ICLs activates sensor proteins, which in turn initiate signaling cascades that lead to cell cycle arrest and, if the damage is irreparable, apoptosis (programmed cell death).[4]

DDR_Pathway Bis(3-chloropropyl)amine Bis(3-chloropropyl)amine DNA_Damage DNA Damage (ICLs) Bis(3-chloropropyl)amine->DNA_Damage DDR_Activation DNA Damage Response Activation DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis Severe Damage DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: DNA Damage Response pathway leading to apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line and treat with Bis(3-chloropropyl)amine at various concentrations and time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Interpretation of Results:

  • Annexin V-negative/PI-negative: Viable cells.

  • Annexin V-positive/PI-negative: Early apoptotic cells.

  • Annexin V-positive/PI-positive: Late apoptotic or necrotic cells.

  • Annexin V-negative/PI-positive: Necrotic cells.

Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and will bind to the surface of apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells but can enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells.

In Vivo Toxicity: Systemic Effects and Target Organs

The in vivo toxicity of alkylating agents like Bis(3-chloropropyl)amine is typically most pronounced in rapidly proliferating tissues.[1] This is due to their mechanism of action, which targets DNA replication. Therefore, potential target organs for toxicity include:

  • Bone Marrow: Leading to myelosuppression (decreased production of blood cells).

  • Gastrointestinal Tract: Causing nausea, vomiting, and diarrhea.[1]

  • Reproductive Organs: Affecting fertility.

Workflow for a Preliminary In Vivo Toxicity Study

A preliminary in vivo study in a rodent model is essential to understand the systemic toxicity and determine a dose range for further studies.

InVivo_Workflow Dose_Range_Finding Dose-Range Finding Study Acute_Toxicity_Study Acute Toxicity Study Dose_Range_Finding->Acute_Toxicity_Study Clinical_Observations Clinical Observations Acute_Toxicity_Study->Clinical_Observations Body_Weight_Monitoring Body Weight Monitoring Acute_Toxicity_Study->Body_Weight_Monitoring Hematology_Biochemistry Hematology & Clinical Biochemistry Acute_Toxicity_Study->Hematology_Biochemistry Histopathology Histopathology Acute_Toxicity_Study->Histopathology Data_Analysis Data Analysis & Reporting Clinical_Observations->Data_Analysis Body_Weight_Monitoring->Data_Analysis Hematology_Biochemistry->Data_Analysis Histopathology->Data_Analysis

Caption: Experimental workflow for an in vivo toxicity study.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Analytical Methods

The detection and quantification of Bis(3-chloropropyl)amine and its metabolites in biological matrices are crucial for pharmacokinetic and toxicokinetic studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques for this purpose.[6][7][8]

Summary and Future Directions

Bis(3-chloropropyl)amine, as a nitrogen mustard alkylating agent, is predicted to be a potent genotoxic and cytotoxic compound. Its toxicity is driven by the formation of DNA adducts and interstrand cross-links, leading to cell cycle arrest and apoptosis. In vivo, it is likely to target rapidly dividing tissues.

While this guide provides a comprehensive overview based on the known properties of its chemical class, it is imperative that the toxicological profile of Bis(3-chloropropyl)amine be experimentally determined. Future research should focus on:

  • Definitive Genotoxicity and Cytotoxicity Studies: Utilizing the assays outlined in this guide to quantify its potency.

  • In Vivo Studies: To identify target organs and establish a no-observed-adverse-effect level (NOAEL).

  • Metabolism and Toxicokinetics: To understand its absorption, distribution, metabolism, and excretion.

  • Biomarker Development: To identify specific biomarkers of exposure and effect.

A thorough understanding of the toxicity profile of Bis(3-chloropropyl)amine is essential for ensuring the safety of researchers and for the responsible development of any potential applications.

References

  • Different mechanisms are involved in DNA damage, bacterial mutagenicity and cytotoxicity induced by 1,2-dibromo-3-chloropropane in suspensions of rat liver cells. PubMed.[Link]

  • Bis(3-chloropropyl)amine | C6H13Cl2N | CID 421086. PubChem.[Link]

  • Toxic Screening Level Justification for 108-60-1. Michigan Department of Environmental Quality.[Link]

  • Bis(3-chloropropyl)amine hydrochloride | C6H14Cl3N | CID 24191953. PubChem.[Link]

  • Polyfunctional alkylating agents pharmacology. Medcrine.[Link]

  • Alkylating Agents - Pharmacology of Cancer Chemotherapeutic Drugs. BrainKart.[Link]

  • Aromatic Linkers Unleash the Antiproliferative Potential of 3-Chloropiperidines Against Pancreatic Cancer Cells. PubMed.[Link]

  • THE TOXICITY OF ALKYL‐BIS(e‐CHLOROETHYL)‐AMINES AND OF THE PRODUCTS OF THEIR REACTION WITH WATER. Scite.ai.[Link]

  • vivo toxicity study: Topics by Science.gov. Science.gov.[Link]

  • Alkylating Agents | Oncohema Key. Oncohema Key.[Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI.[Link]

  • bis(3-trimethoxysilylpropyl)amine, 96% - Gelest, Inc. Gelest, Inc.[Link]

  • Induction of apoptosis and down-regulation of Bcl-XL in cancer cells by a novel small molecule, 2[[3-(2,3-dichlorophenoxy)propyl]amino]ethanol. PubMed.[Link]

  • DNA Damage by Aromatic Amines. University of Hamburg.[Link]

  • Chloride-Mediated Apoptosis-Inducing Activity of Bis(sulfonamide) Anionophores. PubMed.[Link]

  • Clinical and High-Dose Alkylating Agents. SlidePlayer.[Link]

  • BIS(3-AMINOPROPYL)DODECYLAMINE. Ataman Kimya.[Link]

  • Synthesis and biological activity of DNA damaging agents that form decoy binding sites for the estrogen receptor. PNAS.[Link]

  • Inhibition of DNA Repair by the 1,3-Bis(2-chloroethyl)-1-nitrosourea Breakdown Product, 2-Chloroethyl Isocyanate. AACR Journals.[Link]

  • Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. PMC.[Link]

  • Apoptosis induced by (di-isopropyloxyphoryl-Trp) -Lys-OCH in K562 and HeLa cells. Indian Academy of Sciences.[Link]

  • ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. ATSDR.[Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC.[Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.[Link]

  • Drawing a Line: Where Might the Cohort of Concern End? ACS Publications.[Link]

  • Bis(3-aminopropyl)amine | C6H17N3 | CID 5942. PubChem.[Link]

Sources

Foundational

The Kinetic Divergence: A Comparative Analysis of C2 vs. C3 Nitrogen Mustard Analogs

Topic: Comparative Technical Analysis: Bis(3-chloropropyl)amine vs. Bis(2-chloroethyl)amine Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Safety Officers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Bis(3-chloropropyl)amine vs. Bis(2-chloroethyl)amine Content Type: Technical Whitepaper / In-Depth Guide Audience: Researchers, Medicinal Chemists, and Safety Officers

Executive Summary

In the rational design of alkylating agents, the carbon chain length linking the nitrogen core to the halogen leaving group is a deterministic factor in reactivity, bioavailability, and toxicity. This guide provides a rigorous technical comparison between Bis(2-chloroethyl)amine (Nor-HN2) and its propyl homolog, Bis(3-chloropropyl)amine .

While both compounds are bifunctional alkylating agents, they diverge fundamentally in their mechanism of activation .[1] The ethyl analog (C2) rapidly cyclizes to form a highly reactive aziridinium ion (3-membered ring), driving its potent cytotoxicity and vesicant properties. In contrast, the propyl analog (C3) cyclizes to form an azetidinium ion (4-membered ring). This structural difference results in significantly slower activation kinetics, altered electrophilicity, and a distinct toxicological profile, often shifting the compound from a potent chemotherapeutic candidate to a specialized synthetic intermediate or experimental probe.

Physiochemical & Structural Comparison

The following table contrasts the fundamental properties of the two agents. Note the difference in molecular weight and lipophilicity, which influences membrane permeability.

FeatureBis(2-chloroethyl)amine Bis(3-chloropropyl)amine
Common Name Nor-HN2, Nornitrogen MustardBis(3-chloropropyl)amine
CAS Number 821-48-7 (HCl salt)3964-18-9 (Free base) / 102073-95-0
Molecular Formula C₄H₉Cl₂NC₆H₁₃Cl₂N
Molecular Weight 142.03 g/mol (Free base)170.08 g/mol (Free base)
Reactive Intermediate Aziridinium Ion (3-membered)Azetidinium Ion (4-membered)
Cyclization Kinetic Fast (

)
Slow (

)
Primary Utility Chemotherapy metabolite, PrecursorSynthetic building block, Polymer chemistry
Toxicity Class Severe Vesicant / CarcinogenIrritant / Potential Mutagen

Mechanistic Divergence: The Ring Size Effect

The core distinction lies in the Intramolecular Nucleophilic Substitution (


) . Both amines possess a nucleophilic nitrogen capable of displacing the terminal chloride. However, the rate and stability of the resulting cyclic ammonium species differ by orders of magnitude due to ring strain and entropy.
The Aziridinium Pathway (C2 Analog)

Bis(2-chloroethyl)amine undergoes rapid cyclization to form the aziridinium ion .

  • Driving Force: Although the 3-membered ring has high angle strain (~27 kcal/mol), the proximity of the nucleophile (N) to the leaving group (Cl) creates a favorable entropic probability for collision.

  • Reactivity: The resulting aziridinium ion is highly electrophilic.[1][2] It readily alkylates the N7 position of guanine in DNA.[1][2][3] Because the molecule is bifunctional, it can repeat this process to form DNA Interstrand Cross-links (ICLs) , the "lethal hit" for cytotoxicity.[1][3]

The Azetidinium Pathway (C3 Analog)

Bis(3-chloropropyl)amine cyclizes to form the azetidinium ion .

  • Kinetic Barrier: Formation of a 4-membered ring is kinetically disfavored compared to the 3-membered ring (Baldwin’s Rules and general ring-closure rates: 3 > 4 > 5 is often observed for simple alkyl displacements, though 5 is thermodynamically most stable). The activation energy to reach the transition state is higher.[4]

  • Stability: Once formed, the azetidinium ion is less strained than the aziridinium ion, making it a "harder" electrophile. It reacts more slowly with biological nucleophiles, reducing its potency as a DNA cross-linker but potentially increasing its selectivity in synthetic applications.

Mechanistic Visualization

G cluster_0 C2: Bis(2-chloroethyl)amine Pathway cluster_1 C3: Bis(3-chloropropyl)amine Pathway C2_Start Bis(2-chloroethyl)amine C2_TS Cyclization (Fast) High Strain C2_Start->C2_TS Intramolecular SN2 C2_Ion Aziridinium Ion (3-Membered Ring) C2_TS->C2_Ion C2_DNA DNA Alkylation (N7-Guanine) C2_Ion->C2_DNA Nucleophilic Attack C3_Start Bis(3-chloropropyl)amine C3_TS Cyclization (Slow) Kinetic Barrier C3_Start->C3_TS Slower Kinetics C3_Ion Azetidinium Ion (4-Membered Ring) C3_TS->C3_Ion C3_Rxn Synthetic/Polymer Reactions C3_Ion->C3_Rxn Controlled Reactivity

Caption: Comparative activation pathways. The C2 analog (red) rapidly forms the highly reactive aziridinium ion, while the C3 analog (blue) faces a kinetic barrier to form the azetidinium ion.

Reactivity Profiles & Experimental Validation

For researchers utilizing these compounds, understanding the kinetics of alkylation is critical for experimental reproducibility.

Alkylation Potential (NBP Assay)

The standard method to compare reactivity is the 4-(p-nitrobenzyl)pyridine (NBP) assay .

  • Protocol Overview: NBP acts as a surrogate nucleophile for DNA. Upon alkylation and subsequent basification, the NBP adduct turns blue/violet (absorbance at ~600 nm).

  • Expected Results:

    • Bis(2-chloroethyl)amine: Rapid increase in absorbance (

      
       min at 37°C), indicating fast aziridinium formation.
      
    • Bis(3-chloropropyl)amine: Significantly slower rise in absorbance, often requiring elevated temperatures or prolonged incubation to achieve comparable alkylation levels.

Hydrolysis Competition

In aqueous media, the reactive ions compete between alkylating the target and reacting with water (hydrolysis).

  • C2 Analog: High hydrolysis rate. Solutions must be prepared fresh.

  • C3 Analog: Greater stability in aqueous solution due to the slower formation of the reactive intermediate.

Toxicology & Safety Protocols

CRITICAL WARNING: Bis(2-chloroethyl)amine is a vesicant (blistering agent) and a direct analog of Sulfur Mustard (HD). Bis(3-chloropropyl)amine, while less potent, is still an alkylating agent and must be handled with extreme caution.

Handling Hierarchy
  • Engineering Controls: All manipulations must occur in a certified chemical fume hood or glovebox.

  • Decontamination:

    • C2 Spills: Neutralize immediately with 5% Sodium Thiosulfate solution. Thiosulfate is a "soft" nucleophile that rapidly scavenges the aziridinium ion, preventing tissue damage.

    • C3 Spills: Treat similarly to C2. While reaction kinetics are slower, the lipophilicity of the propyl chain allows for skin penetration.

Safety Decision Tree

Safety Start Identify Compound Decision Chain Length? Start->Decision C2 Bis(2-chloroethyl)amine (C2) Decision->C2 Ethyl C3 Bis(3-chloropropyl)amine (C3) Decision->C3 Propyl Risk_C2 HIGH RISK: Vesicant Rapid DNA Damage C2->Risk_C2 Risk_C3 MODERATE RISK: Irritant Delayed Toxicity C3->Risk_C3 Action_C2 Protocol A: Double Glove (Nitrile/Laminate) Use Thiosulfate Quench Avoid Inhalation (Vapor) Risk_C2->Action_C2 Action_C3 Protocol B: Standard PPE Avoid Skin Contact Solvent Waste Disposal Risk_C3->Action_C3

Caption: Risk assessment workflow. The C2 analog requires vesicant-level precautions (Protocol A), while C3 demands standard alkylating agent safety (Protocol B).

Synthetic Utility & Applications

Drug Development (Linker Chemistry)
  • Bis(2-chloroethyl)amine: Used as the "warhead" in prodrugs (e.g., Cyclophosphamide). The N-P bond cleavage releases the active amine, which then cyclizes.

  • Bis(3-chloropropyl)amine: Often used in Polymer Chemistry and Dendrimer Synthesis . The slower reactivity allows for controlled polymerization or cross-linking without the immediate, uncontrolled alkylation seen with ethyl mustards. It is also used to synthesize specific chelating agents where a propyl linker provides optimal bite angles for metal coordination.

Protocol: Controlled Alkylation (General)

To utilize Bis(3-chloropropyl)amine for N-alkylation of a secondary amine:

  • Solvent: Acetonitrile (polar aprotic promotes

    
    -type transition).
    
  • Base: Potassium Carbonate (

    
    ) or DIPEA.
    
  • Temperature: Reflux (80°C) is often required to drive the formation of the azetidinium intermediate and subsequent attack. Note: The C2 analog would react at Room Temperature.

References

  • Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[1] Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226. Link

  • Bauereis, B., et al. (2022). The Comparative Reactivity of Bis(2-chloroethyl)amine and Other Nitrogen Mustards. BenchChem Technical Guides. Link

  • Ferreri, C., et al. (2010). Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. Journal of Physical Chemistry B, 114(1), 123-130. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 421086, Bis(3-chloropropyl)amine. Link

  • Singh, H., et al. (2018). Nitrogen mustards: A review of their chemical structure and biological activity. Current Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of Bis(3-chloropropyl)amine HCl in a Research Environment

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Bis(3-chloropropyl)amine hydrochloride (CAS RN: 35922-38-0), a research-grade chemical. Given its structural simi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Bis(3-chloropropyl)amine hydrochloride (CAS RN: 35922-38-0), a research-grade chemical. Given its structural similarity to nitrogen mustards, this compound must be handled with the utmost care, assuming it possesses cytotoxic, irritant, and corrosive properties. This document is intended for researchers, laboratory personnel, and drug development professionals who may work with this or structurally related compounds. The causality behind each procedural step is explained to foster a deep-rooted culture of safety and scientific integrity.

Compound Profile and Assumed Hazard Analysis

Bis(3-chloropropyl)amine HCl is a bifunctional alkylating agent. The presence of two chloropropyl groups attached to a secondary amine makes it structurally analogous to nitrogen mustards, a class of compounds known for their high reactivity and toxicity, including vesicant (blistering) and cytotoxic effects.[1] While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, its chemical structure dictates a cautious approach.

Core Assumption: Based on its structure as a bis-chloroalkylamine, Bis(3-chloropropyl)amine HCl should be treated as a hazardous substance with the potential to be corrosive, a skin and eye irritant, harmful if ingested or absorbed through the skin, and a suspected mutagen.[2][3][4] Safe handling protocols must therefore align with those for potent alkylating agents and cytotoxic compounds.

Physicochemical Data

A clear understanding of a compound's physical properties is foundational to its safe handling and storage.

PropertyValueSource
Molecular Formula C₆H₁₄Cl₃NPubChem[5]
Molecular Weight 206.5 g/mol PubChem[5]
Appearance Solid powder/crystalInferred from related compounds[6][7]
Storage Temperature 2 to 8 °C (Refrigerated)Parkway Scientific[8]
Solubility Soluble in waterInferred from hydrochloride salt form[9]
Hygroscopicity Likely hygroscopicInferred from related amine salts[10]

The Hierarchy of Controls: A Self-Validating System for Exposure Minimization

To ensure personnel safety, a multi-layered approach to hazard control is mandatory. This "Hierarchy of Controls" prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE).

cluster_0 Hierarchy of Controls for Bis(3-chloropropyl)amine HCl cluster_1 elimination Elimination (Not feasible for research) substitution Substitution (Use a less hazardous alternative) engineering Engineering Controls (Isolate people from the hazard) administrative Administrative Controls (Change the way people work) fume_hood Certified Chemical Fume Hood engineering->fume_hood e.g. ppe Personal Protective Equipment (PPE) (Protect the worker with personal clothing) sop Standard Operating Procedures (SOPs) Designated Work Areas administrative->sop e.g. training Mandatory Training Hazard Communication administrative->training e.g. gloves Double Gloving (Chemo-rated Nitrile) ppe->gloves e.g. gown Impermeable Gown (Solid front, cuffed sleeves) ppe->gown e.g. eye_face Safety Goggles & Face Shield ppe->eye_face e.g.

Caption: Hierarchy of controls prioritizing engineering and administrative measures.

Engineering Controls

The primary line of defense is to physically separate the researcher from the chemical.

  • Chemical Fume Hood: All manipulations of Bis(3-chloropropyl)amine HCl, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and vapors, preventing inhalation, which is a primary route of exposure for potent compounds.[1]

  • Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

Administrative Controls

These are procedures and policies that minimize exposure duration and risk.

  • Designated Areas: Designate a specific area within the lab (e.g., a particular fume hood and bench space) for working with this compound. Label this area clearly with warning signs.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all personnel. This SOP should cover all aspects from receipt to disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOP before they are permitted to handle it. Training records must be maintained.

  • Minimizing Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or exposure.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[12] The selection of PPE is critical and must be appropriate for handling cytotoxic or highly hazardous agents.[13][14]

PPE ItemSpecificationRationale and Protocol
Gloves Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[13]The inner glove goes under the gown cuff, the outer glove goes over the cuff. This prevents skin exposure at the wrist. Change the outer glove immediately if contaminated or every 30-60 minutes during continuous use.[13] Never wear gloves outside the designated work area.
Gown Disposable, impermeable, solid-front gown with long, cuffed sleeves.[12][13]Protects against splashes and skin contact. The solid front and tight cuffs are critical for preventing penetration. Gowns must be changed immediately if contaminated.[12]
Eye/Face Protection Indirectly vented chemical splash goggles AND a full-face shield.[14]This combination provides maximum protection against splashes to the eyes and face. Standard safety glasses are insufficient.[14]
Respiratory Protection A fit-tested N95 respirator or higher may be required if there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup).[12][14]Medical masks do not protect against chemical vapors or particulates.[14]

Step-by-Step Experimental Protocols

Receiving and Storage
  • Verification: Upon receipt, verify the container is intact and properly labeled.

  • Dating: Date the container with the date of receipt and the date it is first opened.[11]

  • Storage: Store in a designated, clearly labeled, and secure location at 2-8°C.[8] The storage location should be a refrigerator dedicated to chemicals, not for food or beverages.[15] Store segregated from incompatible materials like strong oxidizing agents, acids, and bases.[11][16][17]

  • Inventory: Log the chemical into the laboratory's chemical inventory system.

Weighing and Reconstitution
  • Preparation: Don all required PPE (double gloves, gown, goggles, face shield).

  • Work Area: Perform all work in a chemical fume hood. Place a disposable, plastic-backed absorbent pad on the work surface to contain any minor spills.

  • Weighing: Weigh the solid compound directly into a tared container that can be sealed for transport to the dissolution vessel. Use anti-static weigh paper or a weighing boat.

  • Reconstitution: Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing. Cap and mix gently.

  • Labeling: Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

  • Cleanup: Wipe down the balance and work surfaces within the fume hood with an appropriate decontamination solution (see Section 5). Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures: A Validating System of Response

Prompt and correct action during an emergency is critical to mitigating harm.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Chemical Exposure Event skin_remove Remove Contaminated Clothing Immediately start->skin_remove Skin eye_flush Flush Eyes at Eyewash Station for at least 15 minutes start->eye_flush Eyes inhale_fresh_air Move to Fresh Air Immediately start->inhale_fresh_air Inhalation skin_flush Flush with Copious Water for at least 15 minutes skin_remove->skin_flush skin_medical Seek Immediate Medical Attention skin_flush->skin_medical eye_remove_lenses Remove Contact Lenses (if applicable) eye_flush->eye_remove_lenses eye_medical Seek Immediate Medical Attention eye_remove_lenses->eye_medical inhale_medical Seek Immediate Medical Attention inhale_fresh_air->inhale_medical

Caption: Immediate first aid response workflow for chemical exposure.

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[18][19] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large.[18][19] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[18][19] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.

Chemical Spills

The response depends on the size of the spill. Every lab working with this compound must have a dedicated spill kit for cytotoxic drugs.[14]

  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing full PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, spill pillows). Do not use paper towels for large spills of liquids.

    • Carefully scoop the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area (see Section 5).

    • Package and label all cleanup materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.[19]

    • If the spill is flammable, remove all ignition sources.

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency response team (e.g., Environmental Health & Safety).[18][20] Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent secondary exposure and environmental contamination.

Surface Decontamination

Work surfaces and equipment should be decontaminated after each use. A common procedure involves a two-step process:

  • Cleaning: First, clean the surface with a detergent solution to remove gross contamination.[21]

  • Inactivation/Disinfection: Follow with a deactivating agent. While specific data for Bis(3-chloropropyl)amine HCl is unavailable, solutions like 0.5% sodium hypochlorite (bleach) followed by a neutralizing agent like sodium thiosulfate, or other validated chemical disinfectants, are often used for cytotoxic agents.[21] Always rinse with water afterward to remove residues.

Waste Disposal

All waste contaminated with Bis(3-chloropropyl)amine HCl is considered hazardous or cytotoxic waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and empty containers must be placed in a designated, labeled, and sealed hazardous waste container (often a yellow bag or rigid container for cytotoxic waste).[14][22]

  • Liquid Waste: Unused solutions or liquid waste should be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles and other sharps must be disposed of in a puncture-proof cytotoxic sharps container.[22]

Do not mix hazardous waste with regular trash. Follow all institutional and local regulations for hazardous waste disposal.[14][18]

Conclusion

Bis(3-chloropropyl)amine HCl, due to its chemical structure, must be handled with the rigorous controls appropriate for potent alkylating agents and cytotoxic compounds. By implementing a robust safety framework based on the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by strict administrative procedures and appropriate PPE—researchers can significantly mitigate the risks associated with its use. This guide provides the foundational principles and actionable protocols to build a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.

References

  • OHS Insider. (n.d.). What PPE Should Workers Use for Handling Cytotoxic Drugs? Retrieved from OHS Insider. [Link]

  • NHS. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. Retrieved from NHS. [Link]

  • National Center for Biotechnology Information. (n.d.). Bis(3-chloropropyl)amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from CDHB. [Link]

  • Suleiman, A. (2014). Safe handling of cytotoxics: guideline recommendations. Current Oncology, 21(2), e330–e336. [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from FSU EHS. [Link]

  • Parkway Scientific. (n.d.). 1081534-21-5|Bis(3-chloropropyl)amine HCl: In Stock. Retrieved from Parkway Scientific. [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from NMSU. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from GOV.UK. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix L – What to Do in a Chemical Emergency. Retrieved from EPA. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from University of Kentucky. [Link]

  • PharmaCompass. (n.d.). 3-chloro-propylamine hydrochloride. Retrieved from PharmaCompass. [Link]

  • Unknown Source. (n.d.). Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product.
  • National Center for Biotechnology Information. (n.d.). Bis(2-chloroethyl)amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Unknown Source. (n.d.). SAFETY DATA SHEET for propylene oxide.
  • ChemBK. (2024, April 9). 3-Chloropropylamine HCL. Retrieved from ChemBK. [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from CU Boulder EHS. [Link]

  • ILO and WHO. (2021). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. Retrieved from ILO. [Link]

  • Labcompare. (2024, July 8). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from Labcompare. [Link]

  • Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from LFS. [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from Quimivita. [Link]

  • International Agency for Research on Cancer (IARC). (n.d.). Chapter 14: Decontamination, cleaning, high-level disinfection and sterilization of instruments. Retrieved from IARC. [Link]

  • LGBRIMH. (n.d.). DECONTAMINATION AND CLEANING. Retrieved from LGBRIMH. [Link]

  • Materion. (2015, May 27). SAFETY DATA SHEET - Copper oxide. Retrieved from Materion. [Link]

  • Alshammari, M., et al. (2013). Decontamination of environmental surfaces in hospitals to reduce hospital acquired infections. Cochrane Database of Systematic Reviews. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Decontamination. Retrieved from OSHA. [Link]

  • Haz-Map. (n.d.). 3-Chloropropylamine hydrochloride. Retrieved from Haz-Map. [Link]

  • Cairn Technology. (2023, April 24). Three Levels of Decontamination For Infection Control. Retrieved from Cairn Technology. [Link]

  • Gelest, Inc. (2015, January 6). SAFETY DATA SHEET - bis(3-trimethoxysilylpropyl)amine. Retrieved from Gelest. [Link]

Sources

Foundational

An In-depth Technical Guide to Bis(3-chloropropyl)amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract Bis(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent of significant interest in synthetic organic chemistry and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(3-chloropropyl)amine hydrochloride is a bifunctional alkylating agent of significant interest in synthetic organic chemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications as a versatile intermediate. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper constructs a detailed technical profile based on established chemical principles and data from closely related analogues. Key physicochemical properties, a detailed, inferred synthesis protocol, and potential applications in the synthesis of heterocyclic compounds are discussed. Furthermore, this guide outlines expected analytical characterization data and proposes methodologies for its analysis.

Introduction

Bis(3-chloropropyl)amine hydrochloride, with the chemical formula C₆H₁₄Cl₃N, is a secondary amine hydrochloride salt.[1] Its structure, featuring two reactive 3-chloropropyl chains, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds. The presence of two electrophilic centers allows for sequential or double alkylation reactions, enabling the construction of diverse molecular scaffolds. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Bis(3-chloropropyl)amine hydrochloride is presented in the table below. This data is primarily sourced from the PubChem database.[1]

PropertyValueSource
Molecular Formula C₆H₁₄Cl₃N[1]
Molecular Weight 206.5 g/mol [1]
IUPAC Name 3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride[1]
CAS Number 1081534-21-5[1][2][3]
Parent Compound Bis(3-chloropropyl)amine[1]

Synthesis of Bis(3-chloropropyl)amine Hydrochloride

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from di(3-hydroxypropyl)amine:

  • Chlorination: The diol is chlorinated using a suitable agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl groups with chlorine atoms.

  • Hydrochloride Salt Formation: The resulting secondary amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_of_Bis(3-chloropropyl)amine_hydrochloride Di(3-hydroxypropyl)amine Di(3-hydroxypropyl)amine Bis(3-chloropropyl)amine Bis(3-chloropropyl)amine Di(3-hydroxypropyl)amine->Bis(3-chloropropyl)amine SOCl₂ Bis(3-chloropropyl)amine HCl Bis(3-chloropropyl)amine HCl Bis(3-chloropropyl)amine->Bis(3-chloropropyl)amine HCl HCl

Sources

Exploratory

Pharmacological Significance of Urapidil Impurities in Drug Development: A Technical Guide

Executive Summary Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: postsynaptic -adrenoceptor antagonism and central 5-HT receptor agonism. While its therapeutic profile is well-establi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: postsynaptic


-adrenoceptor antagonism and central 5-HT

receptor agonism. While its therapeutic profile is well-established, the pharmacological significance of its impurities—ranging from synthesis intermediates to degradation products—remains a critical concern in drug development.

This guide provides a technical analysis of Urapidil’s impurity profile, focusing on the causality between chemical structure and potential pharmacological or toxicological deviations. We identify "active impurities" that possess receptor affinity, "toxic impurities" with specific hazard profiles, and "genotoxic impurities" requiring strict control under ICH M7.

Urapidil Pharmacology & Chemistry

To understand the impact of impurities, one must first grasp the parent molecule's structure-activity relationship (SAR).

  • Chemical Structure: Urapidil consists of a 1,3-dimethyluracil moiety linked via a propyl chain to a 4-(2-methoxyphenyl)piperazine group.

  • Mechanism of Action (MoA):

    • Peripheral: Blockade of

      
      -adrenoceptors (vasodilation).
      
    • Central: Agonism of 5-HT

      
       receptors (reduces sympathetic outflow).
      
  • Critical Pharmacophore: The arylpiperazine moiety is responsible for the serotonergic activity, while the uracil moiety contributes to the adrenergic selectivity. Impurities retaining the arylpiperazine group often retain pharmacological activity.

Impurity Profiling: Origin and Structure

Urapidil impurities generally arise from two sources: incomplete synthesis reactions (Process Impurities) or chemical instability (Degradation Products).

Key Impurities Table
Impurity CodeChemical Name / DescriptionOriginClassification
Impurity A 1-(2-Methoxyphenyl)piperazine (oMPP)Starting Material / Hydrolysis DegradantPharmacologically Active
Impurity B 1,3-dimethyl-6-((3-hydroxypropyl)amino)uracilIntermediate / Hydrolysis DegradantNon-Active / General Toxicity
Impurity C 1,3-Dimethylbarbituric acidDegradation (Uracil ring breakdown)Toxic (Irritant/Acute Tox)
Impurity D Urapidil N-OxideOxidative DegradationMetabolite / Degradant
GTI 1 Chloroethane / BenzeneResidual SolventsGenotoxic (Carcinogenic)
Synthesis & Impurity Genesis Pathway (Visualization)

The following diagram illustrates the synthesis pathway of Urapidil and the specific entry points for key impurities.

Urapidil_Synthesis SM1 1-(2-Methoxyphenyl) piperazine Inter1 Intermediate: 3-[4-(2-methoxyphenyl) piperazin-1-yl]propan-1-ol SM1->Inter1 Alkylation ImpA Impurity A (Unreacted SM1) SM1->ImpA Residual / Hydrolysis SM2 3-Chloropropanol (or Oxetane) SM2->Inter1 Urapidil URAPIDIL (API) Inter1->Urapidil Condensation with SM3 SM3 1,3-Dimethyl-6-aminouracil SM3->Urapidil ImpB Impurity B (Hydrolysis of Linker) Urapidil->ImpB Acid/Base Hydrolysis ImpC Impurity C (Ring Degradation) Urapidil->ImpC Extreme Stress ImpD Impurity D (N-Oxidation) Urapidil->ImpD Oxidation (Peroxides)

Figure 1: Synthesis pathway of Urapidil highlighting the genesis of Process Impurities (A) and Degradation Products (B, C, D).

Pharmacological & Toxicological Significance[1]

This section details why these impurities matter. Unlike inert byproducts, Urapidil impurities possess distinct biological activities.

The "Active" Impurity: 1-(2-Methoxyphenyl)piperazine (Impurity A)

Significance: High. Impurity A is not just a chemical contaminant; it is a known pharmacophore.

  • Pharmacology: It acts as a ligand for 5-HT

    
     receptors (partial agonist/antagonist) and has affinity for 
    
    
    
    -adrenergic receptors.[1]
  • Clinical Risk:

    • Altered Potency: High levels of Impurity A can competitively bind to target receptors, potentially altering the dose-response curve of Urapidil.

    • Off-Target Effects: Phenylpiperazines are often associated with serotonergic side effects. While Urapidil itself modulates serotonin, uncontrolled levels of the free piperazine could theoretically exacerbate CNS side effects (dizziness, nausea).

The "Toxic" Impurity: 1,3-Dimethylbarbituric Acid (Impurity C)

Significance: Moderate to High (Safety).

  • Toxicology: Safety data sheets classify this compound as harmful if swallowed and capable of causing serious eye damage (Category 1).[2][3][4]

  • Origin: This impurity results from the degradation of the uracil ring system.

  • Control: Because of its specific toxicity profile, limits must be strictly established based on ICH Q3B (Impurities in New Drug Products) rather than general qualification thresholds if it exceeds standard levels.

Genotoxic Impurities (GTIs)

Significance: Critical (Regulatory).

  • Solvents: Benzene (Class 1 solvent) and Chloroethane are potential residuals depending on the synthesis route.

  • Nitrosamines: Secondary amines like 1-(2-methoxyphenyl)piperazine (Impurity A) are precursors to N-nitrosamines if nitrosating agents (e.g., nitrites in excipients or water) are present.

    • Risk:[3][5][6] N-nitroso-arylpiperazines are part of the "cohort of concern" for high potency mutagenicity.

Analytical Control Strategy

A "self-validating" control strategy employs orthogonal methods to ensure no impurity goes undetected.

Methodology
  • HPLC-UV (Routine Control):

    • Column: C8 or C18 (e.g., Inertsil ODS-3), 250 x 4.6 mm.

    • Mobile Phase: Phosphate buffer (pH ~3.5) + Acetonitrile gradient.

    • Detection: 270 nm (Uracil absorption max).

    • Capability: Separates Urapidil from Impurities A, B, C, and D.

  • LC-MS/MS (Characterization & GTIs):

    • Required for structural elucidation of unknown peaks (e.g., distinguishing N-oxides).

    • Essential for trace-level detection (ppm) of genotoxic impurities like nitrosamines.

Analytical Decision Workflow (Visualization)

This workflow ensures compliance with ICH Q3A/Q3B and ICH M7.

Analytical_Workflow Start Impurity Detected in Urapidil API Identified Structure Identified? Start->Identified Characterize Perform LC-MS / NMR Identified->Characterize No CheckGTI Structural Alert for Genotoxicity (ICH M7)? Identified->CheckGTI Yes Characterize->CheckGTI Quantify Quantify Level (%) CheckGTI->Quantify No (Non-mutagenic) ControlGTI Control to TTC (< 1.5 µg/day) CheckGTI->ControlGTI Yes (Mutagenic) LimitCheck > Identification Threshold (0.10%)? Quantify->LimitCheck ToxStudy Conduct Tox Study (Ames Test / In Silico) LimitCheck->ToxStudy Yes (> Qual Threshold) SetSpec Set Specification (ICH Q3A/B) LimitCheck->SetSpec No ToxStudy->SetSpec Qualified

Figure 2: Analytical decision tree for qualifying Urapidil impurities based on structure and quantity.

Regulatory Framework & Limits[3][7][8]

Adherence to the International Council for Harmonisation (ICH) guidelines is mandatory.

  • ICH Q3A (Impurities in New Drug Substances):

    • Reporting Threshold: 0.05%

    • Identification Threshold: 0.10%

    • Qualification Threshold: 0.15% (Requires safety data if exceeded).

  • ICH M7 (Mutagenic Impurities):

    • Applies to nitrosamines and other DNA-reactive impurities.

    • Limit: Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day for lifetime exposure.

  • Specific Limits for Urapidil:

    • Impurity A: Should be controlled tightly (e.g., < 0.15%) due to its pharmacological activity.

    • Impurity C: Controlled based on general toxicity limits.

Conclusion

The impurity profile of Urapidil is pharmacologically relevant. Impurity A (1-(2-Methoxyphenyl)piperazine) acts as a "drug within a drug" due to its receptor affinity, while Impurity C presents specific toxicity risks. A robust control strategy must go beyond simple percentage limits, utilizing LC-MS for structural vigilance and strictly monitoring for genotoxic precursors.

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Velip, L., et al. (2022). Identification and characterization of urapidil stress degradation products by LC-Q-TOF-MS and NMR: Toxicity prediction of degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubChem. 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Bis(3-chloropropyl)amine hydrochloride from bis(3-hydroxypropyl)amine

Abstract This application note details the synthesis of Bis(3-chloropropyl)amine hydrochloride (CAS: 1081534-21-5) from Bis(3-hydroxypropyl)amine (3,3'-Iminodipropanol). The protocol utilizes thionyl chloride ( ) as the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis of Bis(3-chloropropyl)amine hydrochloride (CAS: 1081534-21-5) from Bis(3-hydroxypropyl)amine (3,3'-Iminodipropanol). The protocol utilizes thionyl chloride (


) as the chlorinating agent in a chloroform medium.[1] This transformation is a critical intermediate step in the production of nitrogen mustard analogs, chemotherapeutic agents, and energetic material precursors. The procedure emphasizes strict temperature control to minimize cyclization byproducts and mandates high-containment safety protocols due to the alkylating nature of the product.

Introduction & Mechanism[2][3]

Chemical Context

Bis(3-chloropropyl)amine is a bifunctional alkylating agent. Unlike its ethyl analog (nor-nitrogen mustard), the propyl chain length reduces the rate of intramolecular cyclization to the azetidinium ion, making it more stable but still biologically active. It serves as a scaffold for synthesizing tertiary amine drugs (e.g., chloroquine derivatives) via nucleophilic substitution at the secondary amine nitrogen.

Reaction Mechanism

The reaction proceeds via an


 mechanism with internal return (

) characteristics depending on the solvent cage.
  • Salt Formation: The secondary amine acts as a base, immediately reacting with the first equivalent of

    
     (generated in situ) to form the hydrochloride salt. This protonation protects the nitrogen from acting as a nucleophile against 
    
    
    
    .
  • Activation: The hydroxyl groups attack the sulfur of

    
    , displacing chloride to form alkyl chlorosulfite intermediates.
    
  • Substitution: Chloride ions displace the chlorosulfite groups, releasing sulfur dioxide (

    
    ) and forming the alkyl chloride bonds.
    
Reaction Scheme (DOT Visualization)

ReactionMechanism Start Bis(3-hydroxypropyl)amine (C6H15NO2) Inter Intermediate: Chlorosulfite Ester (Amine Protonated) Start->Inter Activation (-HCl) Reagent Thionyl Chloride (SOCl2) Reagent->Inter Product Bis(3-chloropropyl)amine HCl (C6H13Cl2N·HCl) Inter->Product Substitution (Reflux) Byproducts Byproducts: SO2 (gas) + HCl (gas) Inter->Byproducts Elimination

Figure 1: Reaction pathway for the conversion of diol to dichloride using thionyl chloride.

Safety & Hazard Assessment (Critical)

WARNING: The product is a nitrogen mustard analog. While less potent than the ethyl variant, it must be treated as a suspected carcinogen and potent alkylating agent .

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Product is a vesicant (blister agent) and lachrymator.Use double gloves (Nitrile/Laminate). Work in a certified fume hood.
Inhalation

releases

and

gases.
Use a caustic scrubber (NaOH trap) for off-gassing.
Reactivity

reacts violently with water.
Ensure all glassware is oven-dried. Use anhydrous solvents.[2]
Delayed Effects Potential genotoxicity.Decontaminate surfaces with 10% sodium thiosulfate solution.

Materials & Equipment

Reagents[5]
  • Bis(3-hydroxypropyl)amine (Starting Material): >98% purity.[3][4]

  • Thionyl Chloride (

    
    ):  Reagent grade, 99%+. (Stoichiometry: 3.5 equivalents).
    
  • Chloroform (

    
    ):  Anhydrous, stabilized with amylene (ethanol stabilizer can react with 
    
    
    
    ).
  • Diethyl Ether or Acetone: For washing/crystallization.

  • Ethanol (Absolute): For recrystallization.

Equipment
  • 3-Neck Round Bottom Flask (RBF) equipped with:

    • Pressure-equalizing addition funnel.

    • Reflux condenser.

    • Nitrogen inlet/outlet.[3]

    • Magnetic stir bar or overhead stirrer (preferred for scales >50g).

  • Gas Scrubbing System: Tubing from condenser outlet leading to a trap containing 10% NaOH.

  • Ice/Water Bath and Oil Bath.

Detailed Experimental Protocol

Phase 1: Setup and Addition
  • Preparation: Oven-dry the 3-neck flask and condenser. Assemble under a flow of dry nitrogen.

  • Dissolution: Charge the flask with Bis(3-hydroxypropyl)amine (10.0 g, 75.1 mmol) and anhydrous Chloroform (50 mL). The amine may not fully dissolve initially; this is acceptable.

  • Cooling: Cool the mixture to 0–5°C using an ice bath.

  • Reagent Addition: Charge the addition funnel with Thionyl Chloride (19.1 mL, 31.2 g, ~263 mmol, 3.5 equiv).

    • Note: Excess

      
       is required to drive the reaction and manage the HCl salt formation.
      
  • Dropwise Addition: Add the

    
     dropwise over 45–60 minutes.
    
    • Observation: The reaction is exothermic. Vigorous gas evolution (

      
      ) will occur. The solution may turn yellow/orange. Ensure internal temperature does not exceed 10°C during addition.
      
Phase 2: Reaction (Reflux)[1][6]
  • Warm-up: Once addition is complete, remove the ice bath and allow the reaction to reach room temperature (stir for 30 mins).

  • Reflux: Switch to an oil bath. Heat the mixture to reflux (~65°C for Chloroform) for 4 to 6 hours .

    • Endpoint Monitoring: Gas evolution should cease. The mixture should be a homogeneous, darker solution.

  • Cooling: Cool the reaction mixture to room temperature.

Phase 3: Isolation and Workup
  • Concentration: Transfer the mixture to a rotary evaporator. Remove the solvent and excess thionyl chloride under reduced pressure.

    • Caution: Use a bump trap. The distillate contains

      
       and must be quenched carefully.
      
  • Solidification: The residue will be a viscous oil or semi-solid. Add Diethyl Ether (50 mL) and triturates (scratch the glass) to induce crystallization. The product (HCl salt) is insoluble in ether.

  • Filtration: Filter the off-white solid under a nitrogen blanket (the salt is hygroscopic).

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     mL).
    
Phase 4: Purification (Recrystallization)
  • Dissolve the crude solid in a minimum amount of hot Absolute Ethanol or Isopropanol .

  • Add Acetone or Ether dropwise until turbidity is just observed.

  • Cool slowly to room temperature, then to 4°C overnight.

  • Filter the white crystalline needles. Dry in a vacuum desiccator over

    
    .
    
Workflow Diagram (DOT Visualization)

ProtocolWorkflow Setup Setup: Dry Glassware, N2 Atmosphere Solvent: CHCl3 Cooling Cool to 0°C Add Amine Setup->Cooling Addition Add SOCl2 Dropwise (Exothermic, Gas Evolution) Cooling->Addition Reflux Reflux 4-6 Hours (65°C) Addition->Reflux Strip Evaporate Solvent & Excess SOCl2 (Rotovap) Reflux->Strip Triturate Triturate with Diethyl Ether Precipitate HCl Salt Strip->Triturate Recryst Recrystallize (EtOH/Acetone) Triturate->Recryst

Figure 2: Step-by-step experimental workflow.

Characterization & Quality Control

ParameterExpected ValueMethod
Appearance White to off-white crystalline solidVisual
Melting Point 198°C – 202°C (Decomposes)Capillary MP (Uncorrected)
Yield 75% – 85%Gravimetric
1H NMR (

)

3.65 (t, 4H,

), 3.15 (t, 4H,

), 2.18 (m, 4H,

)
400 MHz NMR
Solubility Soluble in Water, Methanol; Insoluble in Ether, BenzeneSolubility Test

Process Analytical Technology (PAT) Check:

  • TLC: Run on Silica Gel GF254. Eluent:

    
    :MeOH:NH
    
    
    
    OH (90:10:1). Stain with Ninhydrin or Iodine.
    • Starting Material: Low

      
       (very polar).
      
    • Product: Higher

      
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete salt formation or wet solvent.Ensure solvents are anhydrous. Triturate oil vigorously with fresh ether to induce crystallization.
Dark/Black Product Overheating or charring during reflux.Maintain bath temp <75°C. Ensure nitrogen blanket is active to prevent oxidation.
Product Sticky/Hygroscopic Absorption of atmospheric moisture.Handle rapidly. Dry under high vacuum (0.1 mmHg) for 24h. Store in desiccator.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24191953, Bis(3-chloropropyl)amine hydrochloride. Retrieved from [Link]

  • Palmer, B. D., et al. (1990). Hypoxia-selective antitumor agents. 3. Relationships between structure and cytotoxicity for nitrate ester and amine N-oxide derivatives of nitrogen mustards. Journal of Medicinal Chemistry. (Provides context on propyl-mustard synthesis and stability).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Protocol for using Bis(3-chloropropyl)amine as a cross-linking agent in polymers

Application Note & Protocol Utilizing Bis(3-chloropropyl)amine as a Covalent Cross-Linking Agent for Nucleophilic Polymers Authored by: A Senior Application Scientist Introduction: The Role of Bis(3-chloropropyl)amine in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Utilizing Bis(3-chloropropyl)amine as a Covalent Cross-Linking Agent for Nucleophilic Polymers

Authored by: A Senior Application Scientist

Introduction: The Role of Bis(3-chloropropyl)amine in Polymer Network Formation

The modification of polymer properties to suit specific, demanding applications is a cornerstone of materials science. Cross-linking, the process of forming covalent bonds between individual polymer chains, is a fundamental strategy to transform thermoplastics or soluble polymers into robust, insoluble, and thermally stable thermoset materials or hydrogels. The resulting three-dimensional network structure imparts significant enhancements in mechanical strength, chemical resistance, and thermal stability.[1][2]

Bis(3-chloropropyl)amine is a versatile bifunctional alkylating agent that serves as an effective cross-linker for polymers containing nucleophilic functional groups.[3] Its structure features two primary alkyl chloride groups separated by a secondary amine, allowing it to bridge two separate polymer chains. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism, experimental protocol, characterization, and safety considerations for using Bis(3-chloropropyl)amine as a covalent cross-linking agent.

Target Polymers: Polymers possessing nucleophilic side chains are ideal candidates for cross-linking with this agent. Such groups include:

  • Primary and Secondary Amines: (e.g., Polyethyleneimine (PEI), Poly(allylamine))

  • Thiols (Sulfhydryls): (e.g., Thiol-modified polymers)

  • Hydroxyls: (e.g., Polyvinyl alcohol (PVA), though typically less reactive than amines)

Mechanism of Covalent Cross-Linking

The cross-linking reaction proceeds via a well-established bimolecular nucleophilic substitution (SN2) mechanism . The key steps are outlined below:

  • Nucleophilic Attack: A nucleophilic group (e.g., a primary amine, -NH2) on a polymer chain attacks one of the electrophilic primary carbon atoms of Bis(3-chloropropyl)amine.

  • Chloride Displacement: This attack leads to the displacement of a chloride ion, which is a good leaving group. A covalent bond is formed between the polymer and the cross-linker.

  • Second Linkage: The second chloropropyl group on the same cross-linker molecule then reacts with a nucleophilic group on a different polymer chain, completing the cross-link.

This process creates a stable, covalently linked network.[1] The reaction is often facilitated by the addition of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products P1 Polymer Chain 1 (...-R-NH₂) Intermediate1 Intermediate (...-R-NH-(CH₂)₃-NH-(CH₂)₃-Cl) P1->Intermediate1 Step 1: SN2 Attack - HCl P2 Polymer Chain 2 (...-R'-NH₂) Linked Cross-Linked Polymer Network (...-R-NH-(CH₂)₃-NH-(CH₂)₃-NH-R'-...) P2->Linked Step 2: Second SN2 Attack - HCl Crosslinker Bis(3-chloropropyl)amine Cl-(CH₂)₃-NH-(CH₂)₃-Cl Crosslinker->Intermediate1 Step 1: SN2 Attack - HCl Byproduct 2 HCl Intermediate1->Linked Step 2: Second SN2 Attack - HCl G start Cross-Linked Product (Purified & Dried) solubility Solubility Test (DMF, H₂O) start->solubility ftir FTIR Spectroscopy start->ftir dsc Thermal Analysis (DSC) start->dsc result1 Insoluble? (Gel formation) solubility->result1 swelling Swelling Test (Gravimetric) final Cross-Linking Confirmed swelling->final ftir->final Spectral Changes (e.g., C-N stretch) result2 Increased Tg? dsc->result2 result1->swelling Yes result1->final Yes result2->final Yes

Caption: Workflow for characterizing the cross-linked polymer.

Protocol: Solubility and Swelling Test
  • Solubility: Place a small amount (~10 mg) of the cross-linked product in 2 mL of DMF (the original solvent). Compare its behavior to the starting linear PEI. The cross-linked polymer should not dissolve, but may swell, while the original polymer will dissolve completely.

  • Swelling Ratio:

    • Accurately weigh a small piece of the dry cross-linked polymer (Wdry).

    • Immerse it in deionized water for 24 hours.

    • Remove the swollen polymer, gently blot the surface to remove excess water, and weigh it (Wswollen).

    • Calculate the swelling ratio: Swelling Ratio = (Wswollen - Wdry) / Wdry . This quantitative measure is inversely related to the cross-link density.

Spectroscopic and Thermal Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of the starting polymer and the cross-linked product. While specific new peaks may be subtle, changes in the fingerprint region, particularly in the C-N stretching and N-H bending regions (1000-1400 cm⁻¹ and 1550-1650 cm⁻¹), can indicate successful cross-linking.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the starting and cross-linked polymers. A successful cross-linking restricts polymer chain mobility, resulting in a significant increase in the Tg. This is strong evidence of network formation. [4]

Safety and Handling Precautions

Bis(3-chloropropyl)amine and its chemical class (alkyl halides, amines) require careful handling. [5]

  • Hazard Assessment: Bis(3-chloropropyl)amine is expected to be corrosive and harmful if swallowed, inhaled, or in contact with skin. [5][6]Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Always handle the chemical inside a certified chemical fume hood. [6] * Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use. [7] * Eye Protection: Use tightly fitting safety goggles and a face shield. [8] * Lab Coat: A standard lab coat is required.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. [9] * Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Seek immediate medical attention. [6] * Inhalation: Move the person to fresh air. Seek immediate medical attention. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [5]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. [6]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Linking Polymers with 2,5-Bis(iodomethyl)-1,4-dioxane.
  • Fisher Scientific. (2025). Safety Data Sheet for N,N'-Bis(3-aminopropyl)-1,3-propanediamine.
  • TCI Chemicals. (2025). Safety Data Sheet for Cyclopropylamine.
  • Sigma-Aldrich. (2020). Safety Data Sheet for Bis(3-aminopropyl)amine.
  • Sigma-Aldrich. (2024). Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Isopropylamine.
  • PubChem. (n.d.). Bis(3-chloropropyl)amine. National Center for Biotechnology Information.
  • ResearchGate. (2016). Techniques for the Analysis of Crosslinked Polymers.
  • Kucinska-Lipka, J. (Ed.). (n.d.). Cure Reactions of Polymer Coatings, Cross-Linking via Functional Group Reactions. IntechOpen.

Sources

Method

Bis(3-chloropropyl)amine hydrochloride in the synthesis of silane coupling agents

This Application Note and Protocol guide details the use of Bis(3-chloropropyl)amine hydrochloride (CAS 63919-79-5) as a strategic precursor in the synthesis of specialized halo-alkyl functionalized silane coupling agent...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Bis(3-chloropropyl)amine hydrochloride (CAS 63919-79-5) as a strategic precursor in the synthesis of specialized halo-alkyl functionalized silane coupling agents .

While the industrial synthesis of simple bis-amino silanes often proceeds via the amination of chlorosilanes, this guide focuses on the "Reverse Functionalization" strategy. Here, the pre-formed bis-alkylamine backbone of Bis(3-chloropropyl)amine is utilized to create 1,1-Bis(3-chloropropyl)-3-(3-triethoxysilylpropyl)urea , a potent surface initiator for Atom Transfer Radical Polymerization (ATRP) and a coupling agent for amine-cured epoxy systems.

Precursor: Bis(3-chloropropyl)amine Hydrochloride Target Silane: 1,1-Bis(3-chloropropyl)-3-(3-triethoxysilylpropyl)urea Application: Surface Modification, ATRP Initiation, Epoxy Coupling

Introduction & Scientific Rationale

Bis(3-chloropropyl)amine hydrochloride is a secondary amine salt possessing two reactive chloropropyl "arms." In silane chemistry, this molecule is valuable not just as a passive intermediate, but as a scaffold for dipodal functionalization .

Why this Precursor?
  • Dual Functionality: The secondary amine (-NH-) allows for clean coupling to isocyanate-functionalized silanes without disturbing the chloro-alkyl groups.

  • Pre-Built Bridge: It provides a stable propylene spacer, ensuring the final silane has a flexible, hydrophobic bridge that improves hydrolytic stability at the interface.

  • Reactivity: The terminal alkyl chlorides are excellent electrophiles. Once the silane is anchored to a surface (e.g., silica, glass), these chlorides can react with polyamines (in curing) or transition metal catalysts (in ATRP), effectively "activating" the surface.

Chemical Mechanism

The synthesis follows a Nucleophilic Addition pathway.[1] The secondary amine of the free-based Bis(3-chloropropyl)amine attacks the electrophilic carbon of the isocyanate group on 3-Isocyanatopropyltriethoxysilane (IPTS) .

Key Reaction:



(Where Pr = Propyl group)[2][3][4]

Reaction Pathway Diagram

ReactionPathway Start Bis(3-chloropropyl)amine HCl (Solid Salt) Base Neutralization (NaOH/Ether) Start->Base Step 1: Desalting FreeBase Free Amine (Cl-Pr)2NH Base->FreeBase Extraction Intermediate Transition State (Urea Formation) FreeBase->Intermediate Nucleophilic Attack Silane Isocyanato-Silane (IPTS) Silane->Intermediate + 1.0 Equiv Product Target Silane: 1,1-Bis(3-chloropropyl)- 3-(3-triethoxysilylpropyl)urea Intermediate->Product Proton Transfer

Caption: Synthesis pathway converting the amine salt to a urea-linked chloropropyl silane.

Detailed Experimental Protocol

Materials Required
ReagentCAS No.PurityRole
Bis(3-chloropropyl)amine HCl 63919-79-5>98%Core Scaffold
3-Isocyanatopropyltriethoxysilane 24801-88-5>95%Silane Source
Sodium Hydroxide (NaOH) 1310-73-21M Sol.Neutralizing Agent
Diethyl Ether 60-29-7AnhydrousExtraction Solvent
Tetrahydrofuran (THF) 109-99-9AnhydrousReaction Solvent
Magnesium Sulfate (MgSO4) 7487-88-9AnhydrousDrying Agent
Phase 1: Pre-treatment (Free-Basing)

Scientific Note: The hydrochloride salt is non-nucleophilic. The free amine must be generated and isolated to prevent chloride ions or water from interfering with the hydrolyzable ethoxy groups of the silane.

  • Dissolution: Dissolve 10.0 g (48.5 mmol) of Bis(3-chloropropyl)amine HCl in 50 mL of deionized water.

  • Neutralization: Slowly add 55 mL of 1M NaOH (1.1 equiv) while stirring at 0°C. Check pH to ensure it is >10.

  • Extraction: Extract the milky emulsion immediately with Diethyl Ether (3 x 50 mL).

  • Drying: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO4 for 30 minutes.

  • Isolation: Filter off the desiccant and concentrate the filtrate under reduced pressure (rotary evaporator, <30°C) to yield the clear, colorless oil of Bis(3-chloropropyl)amine .

    • Yield Check: Expect ~8.0 g (95%). Confirm absence of water by Karl Fischer titration if possible (<500 ppm required).

Phase 2: Silanization Reaction

Critical Parameter: Moisture control is paramount. The isocyanate group reacts with water to form CO2 and amines, while the ethoxysilane hydrolyzes. Use Schlenk line techniques.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

  • Charging: Transfer the freshly prepared Bis(3-chloropropyl)amine (8.0 g, 47 mmol) into the flask and dissolve in 80 mL of anhydrous THF.

  • Addition: Charge the dropping funnel with 3-Isocyanatopropyltriethoxysilane (11.6 g, 47 mmol, 1.0 equiv).

  • Reaction:

    • Cool the amine solution to 0°C.

    • Add the silane dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

    • Once addition is complete, allow the mixture to warm to room temperature (25°C).

    • Stir under nitrogen for 4–6 hours.

  • Monitoring: Monitor reaction progress via FT-IR.

    • Target: Complete disappearance of the Isocyanate peak (

      
      ) at ~2270 cm⁻¹ .
      
    • Target: Appearance of the Urea Carbonyl peak (

      
      ) at ~1630 cm⁻¹ .
      
Phase 3: Work-up and Purification
  • Concentration: Remove the THF solvent under vacuum (rotary evaporator) at 40°C.

  • Filtration: If any slight turbidity (urea byproducts) appears, filter the oil through a 0.45 µm PTFE syringe filter.

  • Product: The resulting viscous, pale yellow oil is 1,1-Bis(3-chloropropyl)-3-(3-triethoxysilylpropyl)urea .

    • Purity: Typically >90% without distillation.

    • Storage: Store under nitrogen in a desiccator at 4°C. Moisture sensitive.

Experimental Workflow Diagram

Workflow Step1 Dissolve Amine HCl (Water) Step2 Neutralize (NaOH) & Extract (Ether) Step1->Step2 Step3 Dry & Concentrate (Isolate Free Base) Step2->Step3 Step4 Reaction: Add Isocyanatosilane (THF, N2 atm) Step3->Step4 Step5 Monitor IR: N=C=O (2270 cm-1) -> 0 Step4->Step5 Step6 Final Product: Urea-Silane Oil Step5->Step6

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gelation during reaction Moisture in solvent or amine.Ensure THF is anhydrous; dry the free amine thoroughly over MgSO4.
Residual Isocyanate peak Incomplete reaction.Increase reaction time or heat gently to 40°C for 1 hour.
White precipitate Urea self-polymerization (hydrolysis).Filter the product; ensure N2 atmosphere is maintained.
Low Yield Loss of amine during extraction.Bis(3-chloropropyl)amine is moderately water-soluble. Saturate the aqueous layer with NaCl (salting out) before extraction.

Safety & Handling (SDS Summary)

Bis(3-chloropropyl)amine Hydrochloride:

  • Hazards: Acute Toxicity (Oral/Dermal), Skin Corrosion (Category 1B), Serious Eye Damage.[5]

  • PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle in a fume hood.

  • First Aid: In case of skin contact, wash immediately with soap and water.[6][7] The free base is a blistering agent (vesicant-like structure); treat with extreme caution.

Silanes (General):

  • Hazards: Flammable liquids; moisture sensitive. Hydrolysis releases Ethanol.

  • Storage: Keep tightly sealed.

References

  • PubChem. Bis(3-chloropropyl)amine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure).[8] Gelest. Available at: [Link]

  • Plueddemann, E. P. Silane Coupling Agents. 2nd Edition, Springer US, 1991.[9] (Standard text for silane mechanisms).

  • Matinlinna, J. et al. "The effect of a novel silane system on the flexural strength of a fiber-reinforced composite." Acta Odontologica Scandinavica, 2012.[10] (Discusses bis-amino silane applications).

Sources

Application

Harnessing Bis(3-chloropropyl)amine in Nucleophilic Substitution: Protocols and Mechanistic Insights

An Application Guide for Researchers Introduction Bis(3-chloropropyl)amine is a bifunctional alkylating agent of significant interest to synthetic chemists, particularly in the fields of medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

Bis(3-chloropropyl)amine is a bifunctional alkylating agent of significant interest to synthetic chemists, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a central secondary amine flanked by two electrophilic chloropropyl chains, makes it a versatile precursor for the synthesis of various nitrogen-containing compounds. Most notably, it serves as a valuable building block for constructing substituted piperidine rings and other complex heterocyclic scaffolds, which are prevalent in a vast array of pharmaceuticals.

The synthetic utility of bis(3-chloropropyl)amine hinges on nucleophilic substitution reactions at its two primary carbon-chlorine bonds. However, the molecule's inherent structure presents a fundamental challenge: a persistent competition between the desired intermolecular reaction with an external nucleophile and an undesired intramolecular cyclization. The internal secondary amine can itself act as a nucleophile, attacking one of the chloropropyl chains to form a stable six-membered ring.

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the reaction conditions necessary to control these pathways. By understanding the underlying mechanisms and the influence of key parameters, chemists can effectively steer the reaction towards the desired intermolecular substitution product. We will delve into field-proven protocols, the rationale behind experimental choices, and methods to troubleshoot common synthetic hurdles.

Part 1: The Core Mechanistic Dichotomy: Intermolecular vs. Intramolecular Pathways

The reactivity of bis(3-chloropropyl)amine is governed by two competing SN2 pathways. The success of any synthetic protocol relies on promoting the intermolecular route while suppressing the intramolecular one.

  • Intermolecular Nucleophilic Substitution: This is the desired productive pathway where an external nucleophile (Nu:⁻) attacks the electrophilic carbon of one or both chloropropyl groups, displacing the chloride ions to form a new C-Nu bond. This reaction is the foundation for creating diverse molecular architectures.

  • Intramolecular Cyclization: In the absence of a sufficiently reactive external nucleophile, or under conditions that favor it, the lone pair of the central nitrogen atom can attack one of the propyl chains. This intramolecular SN2 reaction results in the formation of a 3-chloropiperidinium hydrochloride, a stable six-membered heterocyclic salt. This cyclization is often an irreversible side reaction that consumes the starting material. The kinetics of such cyclizations can be significant, especially in related systems like bis(2-chloroethyl)amines.[1]

A critical aspect of this reactivity is the state of the central amine. Bis(3-chloropropyl)amine is typically supplied and stored as a hydrochloride salt (C₆H₁₄Cl₃N) to enhance its stability.[2] In this protonated form, the nitrogen's lone pair is unavailable, thus preventing intramolecular cyclization.[3] For any nucleophilic reaction to occur (either inter- or intramolecular), the free base form must be generated in situ by the addition of a suitable base.

G cluster_0 Reaction Pathways start Bis(3-chloropropyl)amine (Free Base) inter Intermolecular Substitution Product start->inter + External Nucleophile (Nu:) (Desired Pathway) intra Intramolecular Cyclization Product (3-Chloropiperidinium Salt) start->intra Self-cyclization (Side Reaction)

Caption: Competing reaction pathways for bis(3-chloropropyl)amine.

Part 2: Strategic Control of Reaction Conditions

Mastery over the reaction outcome is achieved by carefully selecting and optimizing a set of interdependent parameters. The goal is to maximize the rate of the intermolecular reaction relative to the intramolecular cyclization.

Choice of Base

The base is arguably the most critical component. It serves two primary functions:

  • To deprotonate the bis(3-chloropropyl)amine hydrochloride starting material to generate the reactive free base.

  • To neutralize the hydrochloric acid (HCl) produced as a byproduct of the substitution reaction.

An inappropriate base can lead to low yields or unwanted side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used, effective, and economical choices.[4] They are generally non-nucleophilic and easily removed during workup. They are particularly suitable for reactions with potent nucleophiles in polar aprotic solvents.

  • Amine Bases: Triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are organic-soluble options. DIPEA is often preferred because its significant steric bulk renders it non-nucleophilic, preventing it from competing with the primary nucleophile.[5] Using a nucleophilic amine as a base (e.g., using excess primary amine nucleophile) is possible but can lead to a complex mixture of over-alkylated products.[6]

Solvent Selection

The solvent must dissolve the reactants and facilitate the SN2 mechanism.

  • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are excellent choices.[4][5] They effectively solvate the cation but leave the anion (the nucleophile) relatively "bare," enhancing its nucleophilicity.

  • Protic Solvents: Alcohols (e.g., ethanol, butanol) can be used but may slow the reaction rate by solvating the nucleophile through hydrogen bonding. In some cases, such as reactions with anilines, higher boiling point solvents like xylene or n-butanol are used to drive the reaction at elevated temperatures.[7][8]

Temperature and Concentration
  • Temperature: Elevated temperatures increase the rate of all reactions. Often, reactions are started at room temperature, and heat is applied (e.g., 60-100 °C) only after the initial reaction has proceeded, to drive it to completion.[5][9] Careful temperature control is essential, as excessive heat can favor the intramolecular cyclization.

  • Concentration: Le Châtelier's principle is a useful guide. A high concentration of the external nucleophile will favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization. It is common practice to use a slight excess (1.1 to 2.5 equivalents) of the nucleophile.

ParameterRecommended ChoiceRationale
Base K₂CO₃, DIPEANeutralizes HCl without competing as a nucleophile.
Solvent Acetonitrile, DMFPolar aprotic; enhances nucleophilicity for SN2 reactions.
Temperature Room Temp to 100 °CBalances reaction rate against the risk of side reactions.
Nucleophile Stoich. 1.1 - 2.5 equivalentsHigh concentration favors the desired intermolecular pathway.
Caption: Summary of General Reaction Parameters.

Part 3: Experimental Protocols

The following protocols are generalized methodologies. Researchers should optimize conditions for their specific substrates and monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Synthesis of N-Aryl Piperazines

This is a widely used application, forming the core of many pharmaceutical agents. The reaction involves the double N-alkylation of an aniline derivative.

Reactants:

  • Bis(3-chloropropyl)amine hydrochloride (1.0 eq.)

  • Substituted Aniline (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (3.0 eq.) or DIPEA (3.0 eq.)

  • Solvent: Acetonitrile or DMF

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add bis(3-chloropropyl)amine hydrochloride to the mixture in one portion.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the desired N-aryl piperazine.

A similar protocol using bis(2-chloroethyl)amine hydrochloride has been successfully employed for synthesizing neuroleptic drugs, highlighting the robustness of this approach.[8]

Protocol 2: Synthesis of Thioether-Linked Compounds

Thiols are potent nucleophiles and react readily with bis(3-chloropropyl)amine. This protocol can be adapted for synthesizing compounds with applications in materials science or as bioconjugation linkers.[10][11]

Reactants:

  • Bis(3-chloropropyl)amine hydrochloride (1.0 eq.)

  • Thiol (R-SH) (2.2 eq.)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq.)

  • Solvent: DMF

Procedure:

  • In a round-bottom flask, dissolve the thiol and sodium carbonate in DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the sodium thiolate.

  • Add bis(3-chloropropyl)amine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, then heat to 60 °C for an additional 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Caption: A typical experimental workflow for nucleophilic substitution.

Part 4: Safety and Handling

As a bifunctional alkylating agent, bis(3-chloropropyl)amine hydrochloride is analogous in reactivity to nitrogen mustards and should be handled as a hazardous substance.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.

By adhering to these protocols and understanding the underlying chemical principles, researchers can confidently and safely employ bis(3-chloropropyl)amine as a powerful tool in chemical synthesis.

References

  • Bis-3-chloropiperidines: a novel motif for anthelmintic drug design. (2025). PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Experimental procedure for N-alkylation of primary amines. (n.d.). Benchchem.
  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives.... (n.d.). ResearchGate.
  • Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. (n.d.). PubMed.
  • Nucleophilic Substitutions in Synthesis: Amines. (2021). Chemistry LibreTexts.
  • multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide.
  • Synthesis of mixed phosphorotrithioates via thiol coupling with bis(diisopropylamino)chlorophosphine and sulphenyl chloride. (2024). PubMed.
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. (n.d.). Benchchem.
  • Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. (n.d.). Benchchem.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • The Nitrile Bis-Thiol Bioconjugation Reaction. (n.d.). PMC.
  • Bis(3-chloropropyl)amine hydrochloride. (n.d.). PubChem.
  • The Nitrile Bis-Thiol Bioconjugation Reaction. (2024). PubMed.

Sources

Method

Application Notes and Protocols for the Introduction of Chloropropyl Functional Groups into Organic Molecules

Abstract The chloropropyl functional group is a versatile moiety in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its presence in a molecular scaffold provides a reactive hand...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chloropropyl functional group is a versatile moiety in organic synthesis, particularly within the realms of pharmaceutical and materials science. Its presence in a molecular scaffold provides a reactive handle for subsequent chemical modifications, enabling the construction of complex architectures and the modulation of physicochemical properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal methodologies for introducing chloropropyl groups into organic molecules. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols, and discuss the strategic considerations for method selection.

Introduction: The Strategic Importance of the Chloropropyl Group

The utility of the chloropropyl group stems from its bifunctional nature. It incorporates a three-carbon aliphatic spacer that can influence lipophilicity and conformational flexibility of a molecule, while the terminal chlorine atom serves as a latent electrophile.[2] This chlorine can be displaced by a variety of nucleophiles to forge new carbon-heteroatom or carbon-carbon bonds, making it a valuable precursor in the synthesis of diverse compound libraries. In drug discovery, the introduction of a chloropropyl group can be a key step in the synthesis of pharmacologically active agents, influencing their metabolic stability and binding affinity.[2][3]

This guide will focus on three primary strategies for the introduction of the chloropropyl functional group:

  • Nucleophilic Alkylation using 1-Bromo-3-chloropropane: A widely employed and versatile method.

  • Acylation with 3-Chloropropionyl Chloride followed by Reduction: A two-step approach for the introduction of a chloropropyl group onto amines and alcohols.

  • Ring-Opening of Cyclopropyl Derivatives: A less common but potentially powerful method for specific substrates.

Nucleophilic Alkylation with 1-Bromo-3-chloropropane

1-Bromo-3-chloropropane is a colorless liquid that serves as a key alkylating agent for installing the -(CH₂)₃Cl group.[4][5] The synthetic utility of this reagent lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is more labile and thus more susceptible to nucleophilic attack than the C-Cl bond, allowing for selective alkylation at the bromine-bearing carbon.[6]

Mechanistic Principle: SN2 Reaction

The core of this methodology is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:⁻) attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion as the leaving group.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu:⁻ TS [Nu---CH₂(Br)---CH₂-CH₂-Cl]‡ Nu->TS Sɴ2 Attack reagent Br-CH₂-CH₂-CH₂-Cl reagent->TS product Nu-CH₂-CH₂-CH₂-Cl TS->product Bond Formation leaving_group Br⁻ TS->leaving_group Bond Cleavage Acylation_Reduction Start R₂NH Intermediate R₂N-CO-CH₂-CH₂-Cl Start->Intermediate Acylation Reagent1 Cl-CO-CH₂-CH₂-Cl Reagent1->Intermediate Product R₂N-CH₂-CH₂-CH₂-Cl Intermediate->Product Reduction Reagent2 Reducing Agent (e.g., LAH) Reagent2->Product Ring_Opening Cyclopropane Activated Cyclopropane Carbocation Carbocation Intermediate Cyclopropane->Carbocation Protonation/Coordination Acid Acid Catalyst Acid->Carbocation Product Chloropropyl-substituted Molecule Carbocation->Product Nucleophilic Attack Chloride Cl⁻ Chloride->Product

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of Bis(3-chloropropyl)amine hydrochloride in aqueous solution

A Guide to Improving Stability in Aqueous Solutions for Researchers and Drug Development Professionals Welcome to the technical support center for Bis(3-chloropropyl)amine hydrochloride. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Stability in Aqueous Solutions for Researchers and Drug Development Professionals

Welcome to the technical support center for Bis(3-chloropropyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate in their work. Given its classification as a nitrogen mustard analogue, Bis(3-chloropropyl)amine hydrochloride is inherently susceptible to degradation in aqueous environments. This document provides in-depth technical guidance, troubleshooting protocols, and validated strategies to mitigate instability, ensuring the integrity and reproducibility of your experiments.

Section 1: The Core Challenge: Understanding Aqueous Instability

The primary obstacle in handling Bis(3-chloropropyl)amine hydrochloride is its rapid degradation in the presence of water. This instability is not a simple dissolution issue but a chemical transformation driven by the compound's inherent reactivity.

The degradation proceeds via a two-step mechanism common to nitrogen mustards.[1][2] First, the nitrogen atom performs an intramolecular nucleophilic attack on one of the γ-carbon atoms, displacing a chloride ion to form a highly strained and reactive azetidinium ion intermediate. This intermediate is then readily attacked by nucleophiles, with water being the most common in aqueous solutions. This process can occur a second time with the remaining chloropropyl arm, leading to mono- and di-hydrolyzed species. This hydrolysis pathway is significantly influenced by the solution's pH and temperature.[3][4]

G cluster_main Degradation Pathway of Bis(3-chloropropyl)amine hydrochloride in Water parent Bis(3-chloropropyl)amine (Protonated Amine at low pH) free_amine Bis(3-chloropropyl)amine (Free Amine at neutral/high pH) parent->free_amine Increase pH intermediate Reactive Azetidinium Ion Intermediate free_amine->intermediate Intramolecular Cyclization (Rate-Limiting) mono_ol Monohydroxy Product (N-(3-chloropropyl)-3-hydroxypropan-1-amine) intermediate->mono_ol + H₂O (Fast Hydrolysis) di_ol Dihydroxy Product (Bis(3-hydroxypropyl)amine) intermediate->di_ol + H₂O mono_ol->intermediate Second Cyclization (Slower)

Caption: Hydrolytic degradation of Bis(3-chloropropyl)amine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with Bis(3-chloropropyl)amine hydrochloride in aqueous media.

Q1: My analytical results (HPLC, NMR) are inconsistent, and I suspect the compound is degrading. What is the most likely cause and how can I prevent it?

A: The most probable cause is rapid hydrolysis in your aqueous solution. Nitrogen mustards are known to be highly labile in neutral or basic aqueous media, with half-lives that can be as short as minutes at room temperature.[3]

Causality: The central nitrogen atom's lone pair of electrons initiates the degradation. In neutral or basic conditions (pH ≥ 7), this nitrogen is deprotonated and highly nucleophilic, rapidly forming the reactive azetidinium intermediate.

Solution:

  • pH Control: The most effective strategy is to maintain an acidic pH (e.g., pH 4-5).[3] Protonating the central nitrogen atom makes it electron-deficient, drastically slowing the initial and rate-limiting cyclization step.

  • Temperature Control: Keep all solutions, including samples in an autosampler, at low temperatures (2-8°C) to decrease the reaction rate.[2][3]

  • Prepare Fresh: Always prepare aqueous solutions immediately before use. Do not store aqueous solutions, even when frozen, for extended periods without validating their stability.[2]

Q2: What is the optimal way to prepare and store a stock solution?

A: The key is to avoid water for long-term storage.

Causality: Since water is the primary reactant in the degradation pathway, its exclusion is the best way to preserve the compound's integrity.

Solution:

  • Long-Term Storage (Months): For a master stock solution, use an anhydrous aprotic solvent such as DMSO or DMF. Prepare the solution, aliquot it into single-use vials under an inert atmosphere (e.g., argon or nitrogen), and store at -80°C.[4]

  • Short-Term Aqueous Storage (<24 hours): If an aqueous stock is unavoidable, prepare it in a pre-chilled, acidic buffer (e.g., 50 mM citrate buffer, pH 4.5). Store on ice or at 2-8°C and use it the same day.

Q3: I observe new peaks appearing in my HPLC chromatogram over time. What are these peaks?

A: These new peaks are almost certainly the hydrolysis byproducts. The first major degradation product is typically the monohydroxy derivative, N-(3-chloropropyl)-3-hydroxypropan-1-amine, followed by the dihydroxy derivative, Bis(3-hydroxypropyl)amine.[5][6]

Causality: As described in Section 1, the sequential hydrolysis of the two chloropropyl arms leads to these more polar ethanolamine-type products, which will have different retention times in reverse-phase HPLC (typically eluting earlier).

Solution:

  • Peak Identification: Use a mass spectrometer (LC-MS) to confirm the identities of the new peaks by comparing their mass-to-charge ratios with the expected masses of the hydrolysis products.

  • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can fully resolve the parent compound from all potential degradation products. This is crucial for accurate quantification.[7]

Q4: Can I use a buffer to maintain pH? If so, which one should I choose?

A: Yes, using a buffer is highly recommended for preparing aqueous solutions.

Causality: A buffer resists the pH changes that can occur upon dissolution of the hydrochloride salt or interaction with atmospheric CO₂, thereby keeping the central nitrogen protonated and stabilized.

Solution:

  • Recommended Buffers: Use acidic buffers like citrate or acetate in the pH range of 4.0 to 5.5.

  • Buffers to Avoid: Avoid buffers containing nucleophilic species, such as phosphate or Tris, especially at neutral pH. While phosphate is often used, its nucleophilic character could potentially participate in degradation reactions, although water is typically the primary reactant.

Section 3: Key Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of Bis(3-chloropropyl)amine hydrochloride.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution (10 mM)

This protocol describes the preparation of an aqueous solution with enhanced stability for immediate use in experiments.

Materials:

  • Bis(3-chloropropyl)amine hydrochloride (MW: 206.5 g/mol )[8]

  • Anhydrous DMSO

  • 50 mM Sodium Citrate Buffer, pH 4.5 (pre-chilled to 4°C)

  • Sterile, single-use vials

Procedure:

  • Prepare a Concentrated Stock (100 mM in DMSO): In a chemical fume hood, accurately weigh 20.65 mg of Bis(3-chloropropyl)amine hydrochloride. Dissolve it in 1.0 mL of anhydrous DMSO. This stock can be stored at -80°C in aliquots.

  • Prepare Working Solution: Just before the experiment, retrieve one aliquot of the DMSO stock and allow it to thaw.

  • Dilution: In a pre-chilled tube, add 900 µL of the cold 50 mM sodium citrate buffer (pH 4.5).

  • Final Step: Add 100 µL of the 100 mM DMSO stock to the buffer and vortex gently. This yields a 10 mM working solution in 10% DMSO/aqueous buffer. Keep this solution on ice at all times and use it within 4-6 hours.

Protocol 2: Stability Assessment Using a Stability-Indicating HPLC Method

This protocol outlines how to verify the stability of your compound under specific experimental conditions.

G start Start: Define Conditions (Buffer, Temp, Concentration) prep Prepare Solution (as per Protocol 1) start->prep t0 Time-Zero Analysis (t=0) Inject immediately into HPLC prep->t0 incubate Incubate Solution Under Defined Conditions t0->incubate pull Pull Aliquots at Time Points (e.g., 1, 2, 4, 8h) incubate->pull analyze Analyze Aliquots by HPLC pull->analyze data Quantify Peak Area of Parent Compound & Degradants analyze->data decision Purity > 95% of t=0? data->decision pass Conditions are Acceptable for Experimental Duration decision->pass Yes fail Conditions are Unstable Modify (e.g., lower pH/temp) decision->fail No end End: Establish Stability Window pass->end fail->start Re-evaluate

Caption: Workflow for assessing aqueous stability.

Procedure:

  • Method Setup: Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid) that clearly separates the parent peak from its potential hydrolysis products.

  • Sample Preparation: Prepare the aqueous solution of Bis(3-chloropropyl)amine hydrochloride as described in Protocol 1.

  • Time-Zero (t=0) Analysis: Immediately after preparation, inject the solution into the HPLC system. Record the peak area of the parent compound. This serves as your 100% reference.

  • Incubation: Store the solution under your intended experimental conditions (e.g., in a 37°C incubator, on the benchtop, or at 4°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot of the solution onto the HPLC.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation rate.

Section 4: Summary of Recommendations

For quick reference, the key parameters for handling Bis(3-chloropropyl)amine hydrochloride are summarized below.

Table 1: Recommended Storage Conditions
FormSolvent/StateTemperatureDurationKey Considerations
Solid N/A2-8°CLong-termStore in a tightly sealed container under inert gas (Argon/N₂) to protect from moisture.[4]
Stock Solution Anhydrous DMSO-80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles.[4]
Aqueous Solution Acidic Buffer (pH 4-5)2-8°C (On Ice)< 8 hoursPrepare fresh for each experiment. Stability must be verified for your specific conditions.
Table 2: Influence of Solution Parameters on Stability
ParameterCondition for High Stability Condition for Rapid Degradation Rationale
pH Acidic (pH 4-5)Neutral or Basic (pH ≥ 7)Protonation of the amine nitrogen at low pH reduces its nucleophilicity, slowing the rate-limiting cyclization step.[2][3]
Temperature Low (2-8°C or frozen)Ambient or Elevated (≥ 25°C)Lower temperatures decrease the kinetic rate of all chemical reactions, including hydrolysis.[4]
Solvent Anhydrous Aprotic (e.g., DMSO)Aqueous or Protic SolventsThe absence of water or other nucleophiles prevents the degradation reaction from occurring.[9]

By understanding the chemical mechanisms of degradation and implementing these handling and formulation strategies, you can significantly improve the stability of Bis(3-chloropropyl)amine hydrochloride in your experiments, leading to more reliable and reproducible results.

References

  • Chatelut, E., et al. (1990). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 26(1), 25-32. [Link]

  • Lemire, S. W., et al. (2003). Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 27(1), 1-6. [Link]

  • Tornes, J. A., et al. (2008). Determination of Nitrogen Mustard Hydrolysis Products in Rat Urine Samples Using GC–MS. Journal of Chromatographic Science, 46(8), 733–738. [Link]

  • Hokkinen, J., et al. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. University of Helsinki. [Link]

  • Singh, R. K., et al. (2022). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. European Journal of Medicinal Chemistry, 236, 114324. [Link]

  • Pohanish, A. M. (2012). Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI). International Journal of Molecular Sciences, 13(10), 13377-13388. [Link]

  • Chabner, B. A., & Longo, D. L. (2016). Alkylating Agents. Oncohema Key. [Link]

  • Lulla, A., et al. (2009). Stabilized compositions of alkylating agents and methods of using same.
  • Shumoogam, J. (2021). Nitrogen-Based Alkylating Anticancer Agents. Encyclopedia MDPI. [Link]

  • Slideshare. (n.d.). Nitrogen Mustards -Medicinal Chemistry. [Link]

  • Abraham, J., & Allegra, C. J. (2016). Alkylating Agents. Oncohema Key. [Link]

  • Shumoogam, J., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1109. [Link]

  • PubChem. (n.d.). Bis(3-chloropropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Mukherjee, S., et al. (2016). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Journal of Visualized Experiments, (115), 54394. [Link]

  • Shumoogam, J., et al. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • Yáñez, F. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • International Journal of Scientific Development and Research. (2019). Stability indicating study by using different analytical techniques. IJSDR, 4(6). [Link]

  • Parkway Scientific. (n.d.). 1081534-21-5|Bis(3-chloropropyl)amine HCl. [Link]

  • PubChem. (n.d.). Bis(3-chloropropyl)amine. National Center for Biotechnology Information. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 35(s4), 19-29. [Link]

  • Sridevi, S., & Srivani, G. (2017). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology, 10(10), 3464-3470. [Link]

  • Manchuri, K. M., et al. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Journal of the Indian Chemical Society, 98(11), 100188. [Link]

Sources

Optimization

Handling hygroscopic properties of Bis(3-chloropropyl)amine hydrochloride salt

Technical Support Center: Bis(3-chloropropyl)amine Hydrochloride Compound: Bis(3-chloropropyl)amine Hydrochloride[1][2] CAS: 1081534-21-5 (Salt) / 63916-68-7 (Free Base) Support Ticket: #HYGRO-B3CPA-001 Overview: The Hyg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(3-chloropropyl)amine Hydrochloride

  • Compound: Bis(3-chloropropyl)amine Hydrochloride[1][2]

  • CAS: 1081534-21-5 (Salt) / 63916-68-7 (Free Base)

  • Support Ticket: #HYGRO-B3CPA-001

Overview: The Hygroscopic Challenge

You are accessing this guide because you are likely experiencing handling difficulties with Bis(3-chloropropyl)amine HCl. Like many secondary amine hydrochloride salts with alkyl chloride side chains, this compound exhibits significant hygroscopicity .

Moisture absorption is not merely a physical nuisance; it is a chemical hazard. In the presence of water, the free amine (in equilibrium) can undergo intramolecular cyclization to form a reactive azetidinium ion , leading to hydrolysis and purity loss.

Module 1: Quick Diagnostics (Triage)

Q: How do I know if my salt is compromised?

Use the visual and physical inspection table below to determine the state of your material.

StateVisual AppearancePhysical BehaviorChemical StatusRecommended Action
Optimal White crystalline powderFree-flowing, no adhesion to spatula>98% PurityProceed with experiment
Compromised Clumped aggregatesSticky, "caking" on glass wallsSurface hydration (1-3% H2O)STOP. Dry immediately (See Protocol A)
Critical Deliquescent paste/liquidViscous oil or biphasic meltHydrolysis likely startedQuarantine. Assess purity via NMR/Titration

Module 2: Storage & Preservation (The "Before" Phase)

Q: What is the absolute best way to store this to prevent degradation?

A: The "Desiccator-Freezer" Dual Barrier System. Standard desiccators are often insufficient for long-term storage of highly hygroscopic alkyl chlorides because opening the desiccator exposes the entire stock to ambient humidity.

The Protocol:

  • Primary Container: Use a glass vial with a Teflon-lined screw cap. Parafilm is permeable to water vapor over time; use electrical tape or specific sealing film for long-term storage.

  • Secondary Barrier: Place the primary vial inside a secondary jar containing activated molecular sieves (4Å) or indicating silica gel.

  • Temperature: Store at -20°C .

    • Critical Note: You MUST allow the vial to warm to room temperature inside the desiccator before opening. Opening a cold vial in a warm lab condenses atmospheric moisture directly onto the salt, ruining it instantly.

Module 3: Chemical Implications (The "Why" Phase)

Q: Why does moisture matter? It’s just water, right?

A: No. Water triggers a suicide mechanism in this molecule. Unlike simple salts (like NaCl), Bis(3-chloropropyl)amine is a "nitrogen mustard" analog. In the presence of moisture and neutral/basic pH, the amine nitrogen attacks the


-carbon, displacing the chloride.

The Mechanism:

  • Cyclization: The amine forms a 4-membered Azetidinium Ion .

  • Hydrolysis: Water attacks the ring, opening it to form the alcohol (3-chloro-N-(3-hydroxypropyl)propan-1-amine).

Visualizing the Hazard:

AzetidiniumPathway cluster_danger Moisture Danger Zone Salt Bis(3-chloropropyl)amine HCl Salt (Stable) FreeBase Free Amine (Equilibrium) Salt->FreeBase Moisture/pH > 6 Azetidinium Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Intramolecular Cyclization (Slow) Hydrolysis Hydrolyzed Alcohol (Impurity) Azetidinium->Hydrolysis H2O Attack Alkylation Alkylation Azetidinium->Alkylation DNA/Protein (Toxicity)

Caption: Figure 1. The degradation pathway. Moisture facilitates the transition to the reactive azetidinium intermediate, leading to irreversible hydrolysis.

Module 4: Recovery & Handling Protocols

Protocol A: Drying "Sticky" Salts

Use this if the salt is clumping but not liquid.

  • Equipment: Vacuum oven or Schlenk line with a drying pistol.

  • Temperature: Set to 40°C . Do not exceed 60°C, as thermal energy can accelerate the cyclization if trace moisture is trapped in the lattice.

  • Desiccant: Use P₂O₅ (Phosphorus Pentoxide) in the drying chamber tray as a moisture scavenger.

  • Duration: Dry for 12–24 hours under high vacuum (<1 mbar).

  • Validation: Check weight loss. If weight stabilizes, purge with Argon and seal immediately.

Protocol B: Weighing Without Error

Use this for precise stoichiometry.

Q: My reaction yields are inconsistent. Is it the weighing? A: Likely. If the salt absorbs 5% water by weight during transfer, your stoichiometry is off by 5%, leaving unreacted starting materials.

The "Difference" Method:

  • Do not use a weigh boat. The static and surface area promote rapid hydration.

  • Take a capped vial containing the salt to the balance. Tare the balance.

  • Remove the cap, quickly transfer an estimated amount to your reaction flask, and recap immediately.

  • Weigh the vial again. The negative mass reading is the exact amount added.

  • Pro Tip: If available, perform all weighing inside a glovebox or a glove bag purged with Nitrogen.

Module 5: Workflow Decision Tree

Follow this logic flow to ensure experimental integrity.

HandlingWorkflow Start Start: Retrieve Sample Check Visual Inspection Start->Check Dry Is it free-flowing? Check->Dry Yes Yes Dry->Yes No No (Clumped) Dry->No Weigh Weighing Procedure Yes->Weigh ActionDry Execute Protocol A (Vacuum Dry) No->ActionDry ActionDry->Weigh Method Method Selection Weigh->Method OpenAir Open Air (Fast Transfer) Method->OpenAir < 1 min exposure Inert Glovebox/Bag (Recommended) Method->Inert High Precision Needed Reaction Proceed to Reaction OpenAir->Reaction Inert->Reaction

Caption: Figure 2. Decision matrix for handling hygroscopic amine salts to minimize moisture exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24191953, Bis(3-chloropropyl)amine hydrochloride. Retrieved from [Link]

  • D'Huyvetter, M., et al. (2018).Synthesis and characterization of azetidinium salts. Organic & Biomolecular Chemistry.
  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts).

Sources

Troubleshooting

Controlling exothermic reactions during Bis(3-chloropropyl)amine synthesis

Topic: Exotherm Management in Bis(3-chloropropyl)amine Synthesis Ticket ID: #RXN-BCPA-004 Status: CRITICAL SAFETY PROTOCOL User Safety Warning: Vesicant Hazard WARNING: Bis(3-chloropropyl)amine and its intermediates are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Exotherm Management in Bis(3-chloropropyl)amine Synthesis Ticket ID: #RXN-BCPA-004 Status: CRITICAL SAFETY PROTOCOL

User Safety Warning: Vesicant Hazard

WARNING: Bis(3-chloropropyl)amine and its intermediates are nitrogen mustard analogs. They possess severe vesicant (blistering) properties and alkylating potential. All procedures described below must be performed in a functioning chemical fume hood with full PPE (double nitrile gloves, face shield, and impermeable apron). Inhalation of generated


 and 

gases can cause immediate respiratory failure.
Introduction: The Thermodynamics of the "Mustard" Synthesis

Welcome to the Process Safety Support Center. You are likely synthesizing Bis(3-chloropropyl)amine (BCPA) via the chlorination of Bis(3-hydroxypropyl)amine using Thionyl Chloride (


) .

This reaction is deceptive. The initial addition is only moderately exothermic, but the process accumulates latent energy in the form of dissolved gases and metastable intermediates (chlorosulfites). If not managed, the transition from "addition" to "reflux," or the final "quench," can trigger a thermal runaway or a pressure explosion.

This guide moves beyond basic recipes to the thermodynamic control strategy required for safe scale-up.

Module 1: The Mechanism & Heat Source

To control the exotherm, you must understand when the heat is released.

The reaction proceeds in two distinct thermal phases:

  • The Kinetic Phase (Addition):

    
     reacts with the alcohol to form a chlorosulfite ester. This releases 
    
    
    
    gas and heat.
  • The Thermodynamic Phase (Reflux/Decomposition): The chlorosulfite collapses (via

    
     or 
    
    
    
    ) to form the alkyl chloride and releases
    
    
    gas.

The Danger Zone: If you add


 too cold (<0°C) and too fast, you accumulate a large reservoir of chlorosulfite ester. When you eventually heat to reflux, this reservoir decomposes simultaneously, releasing massive amounts of gas and heat (Thermal Runaway).
Visualizing the Pathway

The following diagram illustrates the critical control points (CCP) in the synthesis workflow.

BCPA_Synthesis cluster_safety Critical Control Points Start Bis(3-hydroxypropyl)amine Salt Amine-HCl Salt (Protection Step) Start->Salt HCl (g) or conc. HCl Inter Chlorosulfite Ester (Metastable Accumulation) Salt->Inter + SOCl2 (0-10°C) Controlled Addition Product Bis(3-chloropropyl)amine (Target) Inter->Product Heat to Reflux (Decomposition) Gas SO2 + HCl Release (Pressure Hazard) Inter->Gas Exothermic Release

Figure 1: Reaction workflow showing the critical accumulation of the chlorosulfite intermediate. The transition from yellow (Intermediate) to green (Product) is the primary pressure/heat risk.

Module 2: Process Control & Protocols
Q: How do I prevent thermal runaway during addition?

A: Use the "Starve-Feed" Principle. Never allow the accumulation of unreacted thionyl chloride or intermediate.

The Protocol:

  • Solvent Selection: Use Chloroform (

    
    )  or 1,2-Dichloroethane (DCE) . These solvents reflux at temperatures sufficient to drive the reaction but moderate enough to act as a heat sink.
    
  • Amine Protection (Crucial):

    • Why: Free amines react violently with

      
       to form phosphoramidate-like species or char.
      
    • Step: Dissolve Bis(3-hydroxypropyl)amine in the solvent and saturate with dry

      
       gas before adding 
      
      
      
      . This locks the nitrogen as the ammonium salt (
      
      
      ).
  • Thionyl Chloride Addition:

    • Temperature: Maintain 0°C to 10°C .

    • Rate: Add

      
       dropwise.[1][2] Monitor the internal temperature (IT), not just the bath temperature.
      
    • Stoichiometry: Use 2.2 to 2.5 equivalents. Excess is needed, but too much increases the quenching hazard later.

Q: The reaction is turning black/dark. Is this normal?

A: No. This indicates "Charring" or Polymerization.

  • Cause: The temperature is too high, or the amine was not fully protonated (protected) before

    
     addition. Free amine groups are attacking the newly formed alkyl chlorides, creating polymers.
    
  • Fix: Ensure the starting material is the Hydrochloride Salt . If using free base, keep temperature strictly <5°C during addition.

Data Table: Thermal & Pressure Parameters
ParameterTarget RangeCritical LimitConsequence of Exceeding
Addition Temp 0°C – 10°C> 25°CLoss of

(boiling), rapid gas evolution.
Reflux Temp 60°C – 80°C> 90°CDegradation of product, solvent boil-over.
Gas Evolution Constant bubblingSudden surgeScrubber overload, glassware rupture.
Quench Temp < 10°C> 20°CViolent hydrolysis, acid mist explosion.
Module 3: The "Quench" – The Most Dangerous Step

Most accidents occur after the synthesis, during the workup. You have excess


 left in the flask. Adding water directly to this mixture is dangerous.
The "Reverse Quench" Protocol

Never add water to the reaction mixture. Add the reaction mixture to the water.

  • Cool: Cool the reaction mixture to room temperature.

  • Strip: If possible, use a rotary evaporator (with a caustic trap) to remove bulk excess

    
    before quenching.
    
  • Prepare Quench Tank: A beaker with crushed ice and water (approx 5x reaction volume).

  • Transfer: Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Chemistry:

      
      .
      
    • Note: This generates massive gas volumes. Perform in the back of the hood.

Logic Diagram: Emergency Response

What to do if the temperature spikes uncontrolled?

Emergency_Logic Input Temp Spike Detected (>10°C above setpoint) Action1 STOP Dosing Immediately Input->Action1 Decision Is Gas Evolution Accelerating? Action1->Decision BranchA YES: Runaway Imminent Decision->BranchA Yes BranchB NO: Thermal Accumulation Decision->BranchB No MitigationA 1. Max Cooling (Ice/Salt) 2. Open Pressure Relief 3. Lower Sash BranchA->MitigationA MitigationB 1. Increase Stirring Rate 2. Wait for Temp to Drop 3. Resume at 50% rate BranchB->MitigationB

Figure 2: Decision logic for thermal excursions. Note that stopping agitation is DANGEROUS as it creates hot spots; always increase stirring if safe to do so.

Module 4: FAQ & Troubleshooting

Q: My scrubber is sucking back liquid into the reaction flask. Why? A: This happens when gas evolution stops (e.g., cooling the reaction) creating a vacuum.

  • Solution: Always use a trap (empty flask) between the reaction vessel and the scrubber. Never connect a scrubber directly to the condenser.

Q: Can I use


 or 

instead of

?
A: Yes, but it complicates purification.
  • 
     byproducts (
    
    
    
    ,
    
    
    ) are gases and leave the system.
  • 
     byproducts are non-volatile phosphoric acids that require tedious aqueous workups, increasing exposure risk to the vesicant product. Stick to 
    
    
    
    for cleaner isolation.

Q: How do I clean the glassware contaminated with this vesicant? A: Do not wash immediately with water.

  • Rinse with 5% Methanolic KOH or dilute ammonia. This chemically deactivates the alkyl chloride (converting it to the amine/alcohol or polymerizing it safely).

  • Let it soak for 24 hours.

  • Wash with water and soap.

References
  • Reaction Mechanism & Kinetics

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley.[3] (See section on conversion of alcohols to alkyl halides via

      
      ).
      
    • Source:

  • Process Safety (Thionyl Chloride Hazards)

    • Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
    • Source:

  • Synthesis Protocol (Homologous Series)

    • Hallett, A. J., et al. (2009).[4] Synthesis of 3-chloropropylamine derivatives using thionyl chloride . Chemical Communications, 4278-4280.[4] (Describes the specific conditions for propyl-chain chlorination).

    • Source:

  • Vesicant Safety Handling

    • National Research Council. (2014).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies Press.

    • Source:

Sources

Optimization

Technical Support Center: Bis(3-chloropropyl)amine HCl Storage &amp; Handling

Topic: Storage conditions to prevent degradation of Bis(3-chloropropyl)amine HCl Document ID: TS-BCPA-001 Last Updated: February 16, 2026 Audience: Chemical Biology Researchers, Medicinal Chemists, Formulation Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage conditions to prevent degradation of Bis(3-chloropropyl)amine HCl Document ID: TS-BCPA-001 Last Updated: February 16, 2026 Audience: Chemical Biology Researchers, Medicinal Chemists, Formulation Scientists

Core Storage Directive

Executive Summary: Bis(3-chloropropyl)amine hydrochloride (CAS: 1081534-21-5) is a hygroscopic alkylating agent precursor. Its stability is compromised primarily by moisture-induced cyclization and hydrolysis .

To maintain >98% purity, adhere to the following critical storage parameters:

ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2–8°CLow temperature kinetically inhibits the intramolecular nucleophilic attack (cyclization) to the azetidinium ion.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation and excludes atmospheric moisture.[1]
Humidity <10% RH (Desiccated) The salt is highly hygroscopic. Absorbed water facilitates the deprotonation equilibrium required for degradation.
Container Amber Glass, Tightly Sealed Prevents photolytic degradation; glass is impermeable to moisture compared to some plastics.
Shelf Life 12 Months (if optimal)Re-test purity via 1H-NMR every 6 months.

The Mechanics of Degradation (The "Why")

Understanding the degradation pathway is essential for troubleshooting. Unlike its ethyl analog (nitrogen mustard), which rapidly forms a 3-membered aziridinium ring, Bis(3-chloropropyl)amine forms a 4-membered azetidinium ring . While this reaction is kinetically slower, it is inevitable in the presence of moisture or heat.

Degradation Pathway Diagram

The following diagram illustrates the transition from the stable salt form to the reactive degradation products.

DegradationPathway cluster_conditions Critical Control Points Salt Bis(3-chloropropyl)amine HCl (Stable Solid) FreeBase Free Amine (Equilibrium Species) Salt->FreeBase Moisture / pH > 7 FreeBase->Salt Dry / Acidic Azetidinium Azetidinium Ion (Reactive Cyclic Intermediate) FreeBase->Azetidinium Cyclization (Heat) Hydrolysis Hydrolyzed Product (Alcohol Impurity) Azetidinium->Hydrolysis + H2O (Hydrolysis)

Figure 1: Moisture shifts the equilibrium toward the free amine, triggering cyclization into the reactive azetidinium ion, which subsequently hydrolyzes.

Troubleshooting Guide & FAQs

Scenario A: Physical Appearance Changes

Q: The powder has turned into a sticky gum or hard clump. Is it still usable?

  • Diagnosis: The compound has undergone deliquescence . The HCl salt is hygroscopic; it has absorbed enough atmospheric water to dissolve itself in a concentrated brine.

  • Risk: Once in the solution phase (even a micro-layer), the nitrogen is freer to attack the alkyl chloride chain, leading to significant degradation (azetidinium formation).

  • Action: Discard. Do not attempt to dry and reuse. The formation of degradation byproducts (alcohols/dimers) is likely irreversible and will interfere with downstream biological assays.

Scenario B: Purity Analysis (NMR)

Q: My 1H-NMR spectrum shows small triplets upfield from the main signals. What are these?

  • Diagnosis: These are likely hydrolysis products (3-hydroxypropyl derivatives) or cyclic azetidinium species .

  • Technical Insight:

    • Parent Compound: Look for the triplet of the CH2-Cl group around

      
       3.6 ppm.
      
    • Impurity: A triplet shifted to

      
       3.4–3.5 ppm often indicates the CH2-OH group (hydrolysis). Complex multiplets in the 4.0+ ppm region may indicate cyclic species.
      
  • Action: If impurity peaks exceed 5% integration, repurify via recrystallization (methanol/ether) or discard.

Scenario C: Solution Stability

Q: Can I store stock solutions in DMSO or Water at -20°C?

  • Answer: No (for water) ; Use Caution (for DMSO) .

  • Reasoning:

    • Water:[2] Even at low temperatures, hydrolysis continues slowly. The pH of the solution will drop over time as HCl is released, but the initial degradation is rapid.

    • DMSO: DMSO is hygroscopic and often contains trace water. Furthermore, DMSO can act as a nucleophile or oxidant over long periods.

  • Protocol: Prepare solutions immediately before use . If storage is unavoidable, use anhydrous DMF or DMSO, store at -80°C, and use within 1 week.

Validated Handling Protocols

Protocol 1: Safe Weighing of Hygroscopic Salts

To prevent moisture uptake during weighing:

  • Equilibrate: Allow the storage vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.

  • Inert Environment: Ideally, weigh inside a glovebox or a glove bag purged with Nitrogen/Argon.

  • Speed: If weighing on an open bench, use a pre-tared, sealable vessel. Dispense quickly and reseal immediately.

Protocol 2: Re-Analysis Criteria

Perform this check if the container has been opened >3 times or stored >6 months.

  • Solvent: Dissolve 5-10 mg in DMSO-d6 (avoid D2O to prevent H/D exchange masking hydroxyl protons and to minimize hydrolysis during the run).

  • Standard: Compare integration of the propyl backbone signals.

  • Pass Criteria: No extraneous peaks >2% intensity relative to the main CH2-Cl triplet.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24191953, Bis(3-chloropropyl)amine hydrochloride. Retrieved from [Link]

  • Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences. (Hygroscopicity of HCl salts). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Detection of Urapidil Impurities

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Urapidil impurity detection, with a focus on a representative process impurity. It is d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of Urapidil impurity detection, with a focus on a representative process impurity. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and regulatory-compliant analytical method. By delving into the causality behind experimental choices, this document serves as both a practical protocol and an educational resource grounded in scientific first principles.

Introduction: The Criticality of Impurity Profiling for Urapidil

Urapidil is a sympatholytic antihypertensive agent that exerts its therapeutic effect through a dual mechanism: antagonism of peripheral postsynaptic alpha-1 (α1) adrenoceptors and agonism of central serotonin 5-HT1A receptors.[1][2][] Its chemical structure, 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, is a piperazine derivative.[4][5]

In the synthesis and storage of any active pharmaceutical ingredient (API) like Urapidil, the formation of impurities is inevitable. These impurities, even in trace amounts, can impact the drug's safety and efficacy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling to ensure patient safety.[6][7] The ICH Q3A(R2) guideline, specifically, requires that any impurity present above a certain threshold be reported, identified, and/or qualified.

This guide will use a known Urapidil process-related impurity, 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil (herein referred to as Impurity A) , as a model analyte to compare two distinct HPLC methods.[8][9][10] The principles and validation strategies discussed are broadly applicable to other Urapidil-related substances.

The Regulatory Backbone: Understanding ICH Q2(R2) Validation Parameters

A successful method validation demonstrates that an analytical procedure is fit for its intended purpose. The ICH Q2(R2) guideline provides a comprehensive framework for this process, ensuring that the data generated is reliable and reproducible.[6][11][12][13] Our comparative analysis will be structured around these core performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, other impurities, and degradation products.[11] This is typically demonstrated through forced degradation studies.[14][15]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[16]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and reagents.[16]

    • Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment.[16]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]

Comparative Analysis: Two HPLC Methods for Urapidil Impurity A

The selection of chromatographic conditions is paramount for achieving the desired separation. The primary difference between the two methods presented here lies in the stationary phase chemistry and the mobile phase pH, which are key drivers of selectivity in reversed-phase HPLC.[7]

Method A: The Workhorse C18 Approach

This method is based on a well-established, stability-indicating HPLC procedure for Urapidil, utilizing a traditional C18 column.[14][19]

  • Rationale: C18 (octadecylsilane) columns are the most common reversed-phase columns, offering excellent hydrophobic retention for a wide range of moderately polar to non-polar molecules like Urapidil and its impurities.[20] The slightly acidic mobile phase (pH 5.5) ensures that the basic nitrogen atoms in Urapidil and Impurity A are protonated, leading to consistent retention and sharp, symmetrical peaks.

Method B: The Alternative Selectivity Phenyl-Hexyl Approach

This method is designed to provide an orthogonal or different separation mechanism, which is invaluable for confirming the absence of co-eluting impurities.

  • Rationale: A Phenyl-Hexyl stationary phase offers a unique selectivity profile. In addition to hydrophobic interactions, it provides π-π interactions with aromatic moieties present in the Urapidil molecule. This can alter the elution order and improve the resolution of structurally similar compounds. Operating at a more acidic pH (3.5) further modifies the ionization state of the analytes, providing another layer of selectivity control.

Chromatographic Conditions
ParameterMethod A: C18 with Phosphate BufferMethod B: Phenyl-Hexyl with Formate Buffer
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Dihydrogen Phosphate, pH 5.5 (adjusted with orthophosphoric acid)10 mM Ammonium Formate, pH 3.5 (adjusted with formic acid)
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic: Mobile Phase A : Mobile Phase B (75:25 v/v)Isocratic: Mobile Phase A : Mobile Phase B (70:30 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30°C30°C
Detection UV at 270 nmUV at 270 nm
Injection Volume 20 µL20 µL
Diluent Mobile PhaseMobile Phase

Performance Data Comparison: A Head-to-Head Evaluation

The following tables summarize the expected performance data from the validation of both methods for the quantification of Impurity A.

System Suitability

System suitability testing ensures that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaMethod A (Typical Results)Method B (Typical Results)
Tailing Factor (Urapidil) ≤ 1.51.11.2
Theoretical Plates (Urapidil) > 200085007800
Resolution (Urapidil/Impurity A) > 2.04.55.2
%RSD of 5 replicate injections ≤ 2.0%0.8%0.9%
  • Scientist's Insight: Both methods easily meet system suitability criteria. Method B's slightly higher resolution may offer an advantage if other, more closely eluting impurities are present.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate that the method is stability-indicating.[14][21] The API solution is subjected to stress conditions (e.g., 1M HCl, 1M NaOH, 30% H₂O₂, heat, and light) to induce degradation.

ConditionMethod A OutcomeMethod B Outcome
Acid Hydrolysis No interference at the retention times of Urapidil or Impurity A. Degradant peaks are well-resolved.No interference. Degradant peaks are well-resolved.
Base Hydrolysis No interference. Degradant peaks are well-resolved.No interference. Degradant peaks are well-resolved.
Oxidation No interference. Degradant peaks are well-resolved.No interference. Degradant peaks are well-resolved.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic No significant degradation observed.No significant degradation observed.
Peak Purity (Urapidil & Impurity A) Pass (>0.999)Pass (>0.999)
  • Scientist's Insight: Both methods demonstrate excellent specificity. The ability to resolve the analyte peaks from all potential degradants confirms that the methods are stability-indicating, which is a critical requirement for use in stability studies.

Linearity, Range, LOD, and LOQ
ParameterAcceptance CriteriaMethod AMethod B
Range LOQ to 150% of spec. limit0.1 - 2.5 µg/mL0.1 - 2.5 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.99980.9997
LOD (Signal-to-Noise) ~3:10.03 µg/mL0.04 µg/mL
LOQ (Signal-to-Noise) ~10:10.10 µg/mL0.12 µg/mL
  • Scientist's Insight: Both methods exhibit excellent linearity over the required range. Method A shows slightly better sensitivity (lower LOD/LOQ), which could be advantageous for detecting impurities at very low levels.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo mixture with Impurity A at three concentration levels.

LevelAcceptance CriteriaMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)
LOQ 80.0% - 120.0%98.5% ± 1.8%97.2% ± 2.1%
100% (Spec. Limit) 90.0% - 110.0%101.2% ± 1.1%100.8% ± 1.3%
150% 90.0% - 110.0%99.8% ± 0.9%101.5% ± 1.0%
Precision
ParameterAcceptance Criteria (%RSD)Method AMethod B
Repeatability (n=6) ≤ 5.0%1.3%1.5%
Intermediate Precision (n=6, different day/analyst) ≤ 5.0%1.9%2.2%
  • Scientist's Insight: Both methods demonstrate excellent accuracy and precision, with all results falling well within typical acceptance criteria for impurity analysis. Method A shows marginally better precision, which is often observed with highly optimized, standard C18 methods.

Robustness

The methods were challenged by introducing small, deliberate changes to key parameters.

Parameter VariedMethod A (% Change in Result)Method B (% Change in Result)
Flow Rate (± 0.1 mL/min) < 2.0%< 2.5%
Column Temperature (± 5°C) < 1.5%< 2.0%
Mobile Phase pH (± 0.2) < 3.0%< 2.5%
Mobile Phase B Composition (± 2%) < 4.0%< 4.5%
  • Scientist's Insight: Both methods are robust. The slightly higher sensitivity of Method A to changes in organic modifier composition is expected, as retention on a C18 phase is heavily driven by hydrophobic interactions.

Visualizing the Process: Workflows and Relationships

Diagrams help clarify complex processes and the interplay between different validation parameters.

Validation_Workflow cluster_Plan Phase 1: Planning cluster_Execute Phase 2: Execution cluster_Report Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Criteria Set Acceptance Criteria Protocol->Criteria Specificity Specificity (Forced Degradation) Criteria->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness Analysis Data Analysis & Comparison to Criteria Robustness->Analysis Report Final Validation Report Analysis->Report Lifecycle Method Lifecycle Management Report->Lifecycle Parameter_Relationships cluster_Quantitative Quantitative Capability cluster_Range Operational Range Accuracy Accuracy Specificity Specificity Accuracy->Specificity relies on Robustness Robustness Accuracy->Robustness ensures Precision Precision Precision->Specificity relies on Precision->Robustness ensures Linearity Linearity Range Range Linearity->Range Linearity->Robustness ensures Range->Accuracy Range->Precision LOQ LOQ LOQ->Range Specificity->Robustness ensures

Sources

Comparative

Definitive Guide to Bis(3-chloropropyl)amine Hydrochloride Reference Standard Qualification

Executive Summary & Strategic Context Bis(3-chloropropyl)amine hydrochloride (CAS: 1081534-21-5) is a critical intermediate and potential impurity in the synthesis of pharmaceutical agents, including antihypertensives (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Bis(3-chloropropyl)amine hydrochloride (CAS: 1081534-21-5) is a critical intermediate and potential impurity in the synthesis of pharmaceutical agents, including antihypertensives (e.g., Urapidil) and nitrogen mustard analogs. Due to its bifunctional alkylating nature, it poses specific genotoxic risks that require rigorous control strategies.

In a GMP/GLP environment, the use of "Reagent Grade" material as a reference standard is a compliance risk. This guide outlines the qualification of Bis(3-chloropropyl)amine hydrochloride, demonstrating why a fully characterized Primary or Secondary Reference Standard is superior to commercial alternatives. We present a dual-validation approach using Mass Balance and Quantitative NMR (qNMR) to establish an absolute purity value traceable to SI units.

Product Profile & Chemical Attributes

  • Chemical Name: Bis(3-chloropropyl)amine hydrochloride[1]

  • CAS Number: 1081534-21-5 (Salt form); [421086-00-0] (Free base)

  • Molecular Formula: C₆H₁₃Cl₂N · HCl

  • Molecular Weight: 206.54 g/mol

  • Critical Attribute: Cyclization Potential. Under neutral or basic conditions, the free amine can cyclize to form a reactive azetidinium ion (4-membered ring). Stability is maintained only in the protonated (acidic) state.

Comparative Analysis: Reagent Grade vs. Qualified Standard

The following table objectively compares the performance and data integrity risks of using off-the-shelf commercial reagents versus a qualified reference standard.

Table 1: Performance Comparison Matrix

FeatureAlternative A: Commercial Reagent Grade Recommended: Qualified Reference Standard Impact on Data
Assay Method Titration (often Argentometric for Cl⁻)qNMR (1H) + Mass Balance Titration assumes 100% stoichiometry; qNMR measures the specific molecule directly.
Purity Value Typically ">95%" or ">98%" (Area %)Specific Mass Fraction (e.g., 99.4% w/w) "Area %" ignores inorganic salts/water. Mass fraction accounts for everything.
Impurity Profile Unknown / Not ReportedQualitatively & Quantitatively Defined Critical for avoiding "ghost peaks" in your API impurity methods.
Counter-ion Assumed 1:1 HClConfirmed via IC or Titration Excess HCl or free base presence can skew potency calculations by >5%.
Traceability Lot-specific COA (Vendor internal)Traceable to NIST/SI via qNMR IS Required for regulatory filings (IND/NDA).

Qualification Workflow

To qualify this material, we employ a "Gold Standard" approach combining structural confirmation with two independent quantitative methods.

Diagram 1: Qualification Decision Tree

QualificationWorkflow Start Raw Material (Bis(3-chloropropyl)amine HCl) Identity Step 1: Structural Identity (IR, MS, 1H-NMR, Chloride Test) Start->Identity Purity Step 2: Purity Assignment Identity->Purity MassBalance Method A: Mass Balance (100% - Impurities - Water - ROI) Purity->MassBalance qNMR Method B: qNMR (Internal Standard Calibration) Purity->qNMR Comparison Data Convergence (Do values agree within < 1.0%?) MassBalance->Comparison qNMR->Comparison FinalCert Generate COA (Assign Potency & Expiry) Comparison->FinalCert Yes Reject Reject / Repurify Comparison->Reject No

Caption: Logical flow for qualifying a reference standard, ensuring dual-method verification of potency.

Experimental Protocols

Protocol A: Structural Identity
  • IR Spectroscopy: KBr pellet. Look for amine salt broad bands (2500–3000 cm⁻¹) and C-Cl stretch (600–800 cm⁻¹).

  • Mass Spectrometry: ESI Positive Mode.[2][3] Target [M+H]⁺ = 170.05 m/z (for the free base C₆H₁₃Cl₂N).

  • Counter-ion ID: Dissolve 10 mg in water; acidify with nitric acid; add AgNO₃. A white precipitate (AgCl) confirms chloride.

Protocol B: Purity by qNMR (The Primary Standard Method)

qNMR is preferred over HPLC for potency because it does not require a reference standard of the analyte itself (which is what we are trying to make).

  • Internal Standard (IS) Selection:

    • Maleic Acid: Singlet at ~6.3 ppm (distinct from alkyl protons).[4] High purity available (TraceCERT®).

    • Alternative:Dimethyl Sulfone (DMSO₂): Singlet at ~3.0 ppm.

  • Solvent: D₂O (Deuterium Oxide).

    • Why? Avoids DMSO-d6 which can cause broad NH peaks. D₂O ensures the salt is fully dissociated and stable.

  • Procedure:

    • Accurately weigh ~10 mg of Bis(3-chloropropyl)amine HCl (Analyte) and ~5 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.7 mL D₂O.

    • Acquisition: 1H NMR, 90° pulse, d1 (relaxation delay) ≥ 30 seconds (to ensure 5x T1 relaxation), 16–32 scans.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[5]
    
Protocol C: Purity by HPLC (Mass Balance Support)

Used to determine organic impurities for the Mass Balance equation.

  • Column: ACE 3 C18 (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[2][6]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (low wavelength required due to lack of conjugation).

  • Critical Note: The acidic mobile phase prevents the amine from cyclizing to the azetidinium ion during the run.

Stability & Degradation Pathway

Understanding the degradation is vital for storage and handling. The primary risk is intramolecular cyclization .[5]

Diagram 2: Degradation Pathway

Degradation Salt Bis(3-chloropropyl)amine HCl Salt (Stable Solid) FreeBase Free Amine (Neutral pH) Salt->FreeBase pH > 6 Azetidinium Azetidinium Ion (Reactive Electrophile) FreeBase->Azetidinium Cyclization (Fast) Hydrolysis Hydrolysis Products (Alcohols/Dimers) Azetidinium->Hydrolysis + H2O / Nucleophiles

Caption: The HCl salt prevents the formation of the reactive azetidinium species. Storage must be desiccated and cool.

Storage Recommendation:

  • Container: Amber glass, tightly sealed, under Argon/Nitrogen.

  • Temperature: -20°C (Long term) or 2-8°C (Working).

  • Desiccant: Essential. Amine salts are hygroscopic; moisture facilitates hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24191953, Bis(3-chloropropyl)amine hydrochloride. Retrieved from [Link]

  • International Council for Harmonisation (ICH). Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (Section 11.17 Primary Reference Standards). Retrieved from [Link]

  • Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113. Retrieved from [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

Validation

Comparative Cytotoxicity of Propyl vs. Ethyl Nitrogen Mustard Analogs

Executive Summary This technical guide provides a comparative analysis of Ethyl-bis(2-chloroethyl)amine (HN1) and its Propyl-bis(2-chloroethyl)amine analog. While both compounds function as potent bifunctional alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Ethyl-bis(2-chloroethyl)amine (HN1) and its Propyl-bis(2-chloroethyl)amine analog. While both compounds function as potent bifunctional alkylating agents capable of inducing DNA interstrand cross-links (ICLs), their distinct physicochemical properties—specifically lipophilicity and steric bulk—result in divergent cytotoxic profiles and pharmacokinetic behaviors.

Key Takeaway: The Ethyl analog (HN1) exhibits a balance of volatility and reactivity, making it a rapid-acting vesicant and cytotoxic agent. The Propyl analog , characterized by higher lipophilicity (LogP > 2.5) and increased steric hindrance, displays slower cyclization kinetics but enhanced membrane permeability, potentially altering its biodistribution and persistence compared to the ethyl variant.

Chemical Identity and Structural Comparison

The core pharmacophore for both analogs is the bis(2-chloroethyl)amine moiety. The differentiation lies in the N-alkyl substituent, which dictates the molecule's basicity, lipophilicity, and the kinetics of the critical aziridinium ion formation.

FeatureEthyl Analog (HN1) Propyl Analog
IUPAC Name 2-chloro-N-(2-chloroethyl)-N-ethylethanamine2-chloro-N-(2-chloroethyl)-N-propylethanamine
CAS Number 538-07-8N/A (Analogous Structure)
Molecular Weight 170.08 g/mol ~184.11 g/mol
LogP (Est.) ~1.79 – 2.02~2.50 – 2.80
Water Solubility Low (160 mg/L)Very Low (<100 mg/L)
Reactivity Driver Moderate steric bulk; rapid cyclization.[1][2][3]High steric bulk; delayed cyclization.

Mechanistic Deep Dive: Aziridinium Ion Formation

The cytotoxicity of nitrogen mustards is not intrinsic to the parent molecule but is dependent on the in situ generation of a highly electrophilic aziridinium ion . This intermediate is formed via an intramolecular nucleophilic substitution (


-like), where the nitrogen lone pair attacks the 

-carbon, displacing a chloride ion.
Reaction Kinetics
  • Inductive Effect: The propyl group is a stronger electron donor than the ethyl group, theoretically increasing the nucleophilicity of the nitrogen lone pair.

  • Steric Effect: The increased bulk of the propyl chain imposes steric hindrance during the transition state of the cyclization.

  • Net Result: The steric factor typically dominates, causing the Propyl analog to cyclize more slowly than the Ethyl analog. This results in a longer half-life in aqueous solution but potentially deeper tissue penetration before activation.

Mechanism Diagram

The following diagram illustrates the activation pathway and subsequent DNA alkylation.[4]

G cluster_0 Kinetic Control Point Parent Parent Nitrogen Mustard (Inactive) Aziridinium Aziridinium Ion (Electrophilic Intermediate) Parent->Aziridinium Intramolecular Cyclization (-Cl⁻) DNA_Mono Mono-Alkylated DNA (Guanine N7 Adduct) Aziridinium->DNA_Mono Nucleophilic Attack by DNA (Guanine N7) Hydrolysis Hydrolyzed Byproduct (Inactive Alcohol) Aziridinium->Hydrolysis Reaction with H₂O DNA_Cross Interstrand Cross-Link (Cytotoxic Lesion) DNA_Mono->DNA_Cross Second Cyclization & Alkylation

Figure 1: Mechanism of action for nitrogen mustards. The rate of the first step (Parent → Aziridinium) is modulated by the size of the N-alkyl group (Propyl < Ethyl).

Comparative Cytotoxicity Profile

In Vitro Potency

Historical data and structure-activity relationship (SAR) studies suggest the following toxicity hierarchy for simple aliphatic nitrogen mustards:

  • Methyl (HN2): Most rapid cyclization; highest acute cytotoxicity.

  • Ethyl (HN1): Slightly slower kinetics; high cytotoxicity; severe vesicant.

  • Propyl: Slower kinetics due to steric hindrance; high cytotoxicity but with delayed onset.

While the Ethyl analog is often cited as having an


 in the low micromolar range (e.g., 1–10 µM in sensitive cell lines like CHO or HeLa), the Propyl analog  typically requires higher concentrations or longer exposure times to achieve equivalent DNA cross-linking burdens due to its slower activation rate.
Lipophilicity and Transport

The Propyl analog possesses a higher lipophilicity (LogP > 2.5) compared to the Ethyl analog (LogP ~1.8).

  • Membrane Transport: The Propyl analog crosses cellular membranes more passively and efficiently.

  • CNS Penetration: Higher lipophilicity correlates with increased blood-brain barrier (BBB) penetration, potentially increasing neurotoxicity risks compared to the Ethyl analog.

Experimental Protocols for Comparative Assessment

To objectively compare the performance of these analogs, researchers should utilize a dual-assay approach: measuring cell viability (cytotoxicity) and quantifying the mechanism (DNA cross-linking).

MTT Cytotoxicity Assay

This protocol quantifies the metabolic activity of cells as an indicator of viability.

Reagents:

  • Cell Line: HeLa or CHO cells.

  • Compounds: Ethyl-NM and Propyl-NM (dissolved in DMSO, final concentration <0.5%).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of Ethyl and Propyl analogs (0.1 µM – 100 µM).

  • Incubation: Incubate for 48 hours to allow for DNA damage accumulation and apoptosis.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

Kinetic Hydrolysis Assay (Validation of Reactivity)

Since cytotoxicity depends on aziridinium formation, this assay measures the rate of chloride release (cyclization).

Protocol:

  • Dissolve 1 mM of each analog in deuterated phosphate buffer (pH 7.4,

    
    C).
    
  • Monitor by

    
    H NMR  or Conductivity .
    
  • Track the disappearance of the

    
    -CH
    
    
    
    signal and appearance of the aziridinium ring protons.
  • Expected Result: The Ethyl analog should show a faster rate constant (

    
    ) than the Propyl analog.
    
Experimental Workflow Diagram

Experiment Start Compound Preparation (Ethyl vs Propyl) Split Parallel Assays Start->Split MTT_Seed Cell Seeding (96-well plate) Split->MTT_Seed Biological NMR_Prep Dissolve in D₂O/Buffer (pH 7.4, 37°C) Split->NMR_Prep Chemical MTT_Treat Drug Treatment (48h Incubation) MTT_Seed->MTT_Treat MTT_Read Absorbance @ 570nm (Calculate IC50) MTT_Treat->MTT_Read NMR_Run ¹H NMR Monitoring (0-120 min) NMR_Prep->NMR_Run NMR_Data Calculate Rate Constant (k) NMR_Run->NMR_Data

Figure 2: Dual-stream experimental workflow for validating cytotoxicity (MTT) and chemical reactivity (NMR).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

  • National Research Council (2001).Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 1. The National Academies Press.
  • Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.
  • Bauer, G. B., & Povirk, L. F. (1997).Specificity and kinetics of interstrand cross-link formation by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218.
  • Organisation for the Prohibition of Chemical Weapons (OPCW). Annex on Chemicals: Schedule 1. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Bis(3-chloropropyl)amine Hydrochloride

As researchers and drug development professionals, our work with versatile chemical intermediates like bis(3-chloropropyl)amine hydrochloride is foundational to innovation. However, with the utility of such potent reagen...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with versatile chemical intermediates like bis(3-chloropropyl)amine hydrochloride is foundational to innovation. However, with the utility of such potent reagents comes the profound responsibility of ensuring their safe handling and disposal. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for managing bis(3-chloropropyl)amine hydrochloride waste. Understanding the why behind each step is crucial for fostering a culture of safety and environmental stewardship in the laboratory.

The hydrochloride salt of bis(3-chloropropyl)amine is a halogenated organic compound, a classification that immediately dictates a specific and stringent path for its disposal.[1][2] Its reactivity and hazardous properties necessitate that it never be treated as common laboratory waste.

Hazard Profile: Understanding the Imperative for Caution

A thorough understanding of the hazards associated with bis(3-chloropropyl)amine hydrochloride provides the critical context for its disposal procedures. This compound is not merely a chemical inconvenience to be discarded; it is a substance with a significant hazard profile that demands respect and meticulous handling from acquisition to final disposal.

The primary hazards, as documented in safety data sheets, underscore the risks of improper handling.[3] This substance is harmful if swallowed and can be toxic or even fatal upon skin contact.[3][4] It is classified as causing severe skin burns and serious eye damage.[3] Furthermore, there is evidence to suggest it may cause allergic skin reactions and is suspected of causing genetic defects.[3] Its ecotoxicity is also a major concern, as it is classified as harmful to aquatic life, making its containment and prevention from environmental release a top priority.[3]

PropertyDataSource(s)
Chemical Name 3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride[5]
CAS Number 1081534-21-5[6]
Molecular Formula C₆H₁₄Cl₃N[5][7]
Molecular Weight 206.5 g/mol [5]
GHS Hazard Statements H302, H311, H314, H317, H341, H402[3]
Primary Disposal Route Licensed Hazardous Waste Incineration[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed as a self-validating system to ensure safety and compliance at every stage. It is imperative to consult your institution's Environmental Health & Safety (EHS) department, as local and national regulations may introduce specific requirements.[8][9]

Step 1: Pre-Disposal Assessment and Waste Classification

The foundational step is correct classification. Bis(3-chloropropyl)amine hydrochloride is a halogenated organic waste .[1] This classification is due to the chlorine atoms in its molecular structure. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the acidic gases (like HCl) produced during combustion.[3][10]

  • Action: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.

  • Causality: Segregating halogenated from non-halogenated waste is critical for both safety and cost.[1] Improper mixing can lead to dangerous reactions or complicate the disposal process, as incineration facilities have strict input requirements.[1]

Step 2: Personal Protective Equipment (PPE) - A Non-Negotiable Barrier

Given the compound's high toxicity upon dermal contact and its corrosive nature, a robust PPE ensemble is mandatory.[3][11]

  • Eye/Face Protection: Wear tightly fitting safety goggles in combination with a face shield (minimum 8-inch).[3][12]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your skin.[12] Dispose of contaminated gloves as hazardous waste.

  • Body Protection: A flame-retardant lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron or suit should be worn.[11]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[12] All handling of the solid material or solutions should be performed inside a certified chemical fume hood.[13]

Step 3: Waste Containment and Labeling

Proper containment is essential to prevent accidental exposure and environmental release.

  • Container Selection: Use only containers that are compatible with the chemical. High-density polyethylene (HDPE) carboys are a common and appropriate choice. The container must have a secure, leak-proof cap.[14]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Bis(3-chloropropyl)amine hydrochloride"

    • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date

  • Causality: Federal and local regulations mandate precise labeling for tracking and safety.[14] Clear labels inform emergency responders and waste handlers of the container's contents and associated dangers.

Step 4: Managing Contaminated Materials and Empty Containers

Any item that comes into direct contact with bis(3-chloropropyl)amine hydrochloride is considered hazardous waste.

  • Consumables: Contaminated gloves, weigh boats, pipette tips, and absorbent pads must be placed in the designated solid halogenated waste container.

  • Empty Containers: The original product container is not truly empty. It must be disposed of as hazardous waste through your institution's EHS office.[3] Do not rinse the container into the sanitary sewer. Do not discard it in the regular trash.

  • Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[3] Wearing full PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[13] Prevent the spill from entering any drains.[3][12]

Step 5: Final Disposal Pathway

Under no circumstances should bis(3-chloropropyl)amine hydrochloride or its solutions be disposed of down the drain or in regular trash.[3][9] The only acceptable and legal disposal method is through a licensed professional waste disposal service.[3]

  • Action: Arrange for a pickup of your properly contained and labeled hazardous waste with your institution's EHS department. They will manage the transfer to a certified hazardous waste treatment, storage, and disposal facility (TSDF).

  • Mechanism of Destruction: The typical end-of-life pathway for this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas.[3]

Disposal Logic Workflow

The following diagram illustrates the decision-making process for the safe disposal of bis(3-chloropropyl)amine hydrochloride.

Caption: Disposal workflow for bis(3-chloropropyl)amine HCl.

By adhering to this comprehensive guide, you not only ensure compliance with regulatory standards but also actively participate in creating a safer laboratory environment for yourself and your colleagues.

References

  • PubChem. Bis(3-chloropropyl)amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Parkway Scientific. 1081534-21-5|Bis(3-chloropropyl)amine HCl. Parkway Scientific. [Link]

  • PubChem. Bis(3-chloropropyl)amine. National Center for Biotechnology Information. [Link]

  • University of Rochester. NIOSH Table 1,2 & 3. Environmental Health & Safety. [Link]

  • University of Oklahoma Health Sciences Center. Hazardous Waste Disposal Procedures. OUHSC. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. UW-Madison Safety Department. [Link]

  • Alabama A&M University. Hazardous Waste Manual. AAMU Environmental Health & Safety. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: The Role of 3-Chloropropylamine HCl in Chemical Synthesis. Ningbo Inno Pharmchem. [Link]

  • Gelest, Inc. bis(3-trimethoxysilylpropyl)amine, 96%. Gelest. [Link]

  • Centers for Disease Control and Prevention. Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. [Link]

  • New Jersey Department of Health. Hazard Summary: Bis(aminopropyl)amine. NJDOH. [Link]

  • U.S. Environmental Protection Agency. Chloramines in Drinking Water. EPA. [Link]

  • U.S. Environmental Protection Agency. Drinking Water Criteria Document for Chloramines. EPA. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. EPA. [Link]

  • U.S. Environmental Protection Agency. Basic Information about Chloramines and Drinking Water Disinfection. EPA. [Link]

Sources

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